TL12-186
Description
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H51ClN10O9S/c1-28(2)65(61,62)36-9-4-3-7-33(36)50-40-32(45)26-48-44(52-40)49-29-10-12-30(13-11-29)54-19-17-53(18-20-54)21-23-64-25-24-63-22-16-46-38(57)27-47-34-8-5-6-31-39(34)43(60)55(42(31)59)35-14-15-37(56)51-41(35)58/h3-13,26,28,35,47H,14-25,27H2,1-2H3,(H,46,57)(H,51,56,58)(H2,48,49,50,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGWQHGVASHCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H51ClN10O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of TL12-186
For Researchers, Scientists, and Drug Development Professionals
Abstract
TL12-186 is a potent, multi-kinase degrader that operates through the Proteolysis-Targeting Chimera (PROTAC) technology. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization. This compound functions by concurrently binding to a range of kinases and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of the target kinases. This targeted protein degradation offers a powerful therapeutic strategy to eliminate pathogenic kinases from the cellular environment.
Core Mechanism of Action: PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule, comprising a promiscuous kinase inhibitor covalently linked to a CRBN-binding ligand.[1][2][3] This dual-binding capacity allows this compound to act as a molecular bridge, bringing a target kinase into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the kinase, marking it for degradation by the 26S proteasome.
The core mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the ATP-binding pocket of a target kinase and to the substrate receptor CRBN, forming a transient ternary complex (Kinase-TL12-186-CRBN).
-
Ubiquitination: Within this complex, the E3 ligase machinery catalyzes the attachment of a polyubiquitin chain to the surface of the target kinase.
-
Proteasomal Recognition and Degradation: The polyubiquitinated kinase is recognized by the 26S proteasome, which unfolds and degrades the kinase into smaller peptides.
-
Recycling of this compound: After the degradation of the target kinase, this compound is released and can engage another target kinase and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Binding Affinities and Inhibitory Concentrations
| Target | Assay Type | Value (IC50) | Reference |
| CDK2/cyclin A | Biochemical | 73 nM | [3] |
| CDK9/cyclin T1 | Biochemical | 55 nM | [3] |
| Cereblon (CRBN) | AlphaScreen | 12 nM | [3] |
Kinase Degradation Profile
Quantitative proteomics studies have identified a range of kinases that are degraded by this compound in different cancer cell lines. The data below is from studies conducted in MOLM-14 and MOLT-4 cells treated with 100 nM this compound for 4 hours.
| Kinase Target | MOLM-14 (% Degradation) | MOLT-4 (% Degradation) |
| BTK | >75% | >75% |
| FLT3 | >75% | >75% |
| TEC | >75% | >75% |
| AURKA | >50% | >50% |
| AURKB | >50% | >50% |
| CDK2 | >50% | >50% |
| CDK4 | >50% | >50% |
| CDK6 | >50% | >50% |
| CDK9 | >50% | >50% |
| ITK | >50% | >50% |
| PTK2 (FAK) | >75% | Not Reported |
| PTK2B (PYK2) | >75% | Not Reported |
| ULK1 | >50% | >50% |
| FER | >75% | Not Reported |
Note: This table represents a selection of the 28 kinases identified as being degraded by this compound. The percentages are derived from quantitative proteomics data.
Affected Signaling Pathways
By degrading multiple kinases, this compound impacts a variety of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and cell cycle regulation.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Degradation of BTK by this compound disrupts this pathway, leading to apoptosis in B-cell malignancies.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of acute myeloid leukemia (AML) cells. This compound-mediated degradation of FLT3 abrogates downstream signaling through the PI3K/AKT and MAPK pathways.
CDK Signaling and Cell Cycle Control
Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. This compound degrades multiple CDKs, including CDK2, CDK4, CDK6, and CDK9, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Quantitative Proteomics for Kinase Degradation
This workflow is used to identify and quantify the proteins degraded by this compound.
-
Protocol Summary:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLM-14, MOLT-4) are cultured and treated with either DMSO (vehicle control) or this compound at a specified concentration (e.g., 100 nM) for a defined period (e.g., 4 hours).
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The proteins are then digested into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition are labeled with isobaric tandem mass tags.
-
LC-MS/MS Analysis: The labeled peptides are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each identified peptide (and thus protein) is quantified based on the reporter ion intensities from the TMT tags.
-
CRBN Binding Assay (AlphaScreen)
This assay measures the binding affinity of this compound to the CRBN E3 ligase.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this context, a biotinylated CRBN ligand and His-tagged CRBN are used. Streptavidin-coated donor beads bind the biotinylated ligand, and nickel-coated acceptor beads bind the His-tagged CRBN. When this compound displaces the biotinylated ligand from CRBN, the donor and acceptor beads are no longer in proximity, leading to a decrease in the luminescent signal.
-
Protocol Summary:
-
A mixture of His-tagged CRBN-DDB1 complex and a biotinylated thalidomide probe is incubated in a microplate.
-
Serial dilutions of this compound are added to the wells.
-
Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads are added.
-
After incubation, the plate is read on an AlphaScreen-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Western Blotting for Kinase Degradation Validation
Western blotting is used to confirm the degradation of specific kinases identified in the proteomics screen.
-
Protocol Summary:
-
Cells are treated with this compound as described for the proteomics experiment.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the kinase of interest.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using a chemiluminescent substrate. A loading control (e.g., GAPDH or Vinculin) is used to ensure equal protein loading.
-
Conclusion
This compound is a powerful multi-kinase degrader that leverages the PROTAC technology to induce the targeted degradation of a wide range of kinases. Its mechanism of action, centered on the formation of a ternary complex with CRBN E3 ligase, has been well-characterized through a suite of quantitative and qualitative experimental techniques. By simultaneously inhibiting multiple oncogenic signaling pathways, this compound represents a promising therapeutic agent for the treatment of various cancers. The in-depth understanding of its mechanism of action provides a solid foundation for its further preclinical and clinical development.
References
The Cellular Function of TL12-186: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms and Cellular Impact of the Multi-Kinase Degrader, TL12-186.
Abstract
This compound is a potent, Cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases within the cell. By hijacking the ubiquitin-proteasome system, this compound offers a powerful tool for studying kinase biology and presents a promising therapeutic modality for diseases driven by kinase hyperactivity. This technical guide provides a comprehensive overview of the function of this compound in cells, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental procedures used to characterize its activity.
Introduction
Targeted protein degradation has emerged as a transformative therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that facilitate the ubiquitination and subsequent proteasomal degradation of target proteins. This compound is a multi-kinase PROTAC that consists of a promiscuous kinase inhibitor conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This design allows this compound to recruit a wide range of kinases to the CRBN E3 ligase complex, leading to their ubiquitination and degradation. This guide will delve into the molecular mechanisms of this compound and provide practical information for researchers utilizing this compound.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between the target kinase, CRBN, and the DDB1-CUL4-Rbx1 E3 ubiquitin ligase complex. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target kinase. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged kinase.
Caption: Mechanism of action of this compound-mediated protein degradation.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound, providing a basis for experimental design and interpretation.
Table 1: Biochemical Activity and Binding Affinity
| Parameter | Target | Value | Assay |
| IC50 | CRBN | 12 nM | AlphaScreen Engagement Assay[2] |
| IC50 | CDK2/cyclin A | 73 nM | Kinase Inhibition Assay[2] |
| IC50 | CDK9/cyclin T1 | 55 nM | Kinase Inhibition Assay[2] |
| Inhibition | 193 Kinases | >90% at 1 µM | Kinase Selectivity Assay[2] |
Table 2: Cellular Degradation of Kinases
| Cell Line | Treatment | Degraded Kinases (>50% degradation) |
| MOLM-14 | 100 nM for 4 hours | AAK1, AURKA, AURKB, BTK, CDK12, FLT3, FES, FER, PTK2, PTK2B, ULK1, TEC[4] |
| MOLT-4 | 100 nM for 4 hours | BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine members of the CDK family |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
AlphaScreen Assay for CRBN Binding
This protocol describes the measurement of this compound binding to CRBN using an AlphaScreen assay.
References
- 1. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TL 12-186 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TL12-186: A Multi-Kinase PROTAC Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TL12-186 is a potent, Cereblon-dependent multi-kinase degrader developed as a chemical probe to explore the "degradable" kinome. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target kinases. This heterobifunctional molecule consists of a promiscuous kinase inhibitor moiety linked to a Cereblon E3 ubiquitin ligase ligand. Its development has provided a valuable tool for identifying kinases susceptible to targeted degradation and for studying the downstream consequences of their removal. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visualizations of its mechanism and experimental workflows are included to facilitate its application in research settings.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are a key technology in this field, acting as molecular bridges to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby hijacking the cell's natural protein disposal system.
This compound was designed as a broad-spectrum or "pan-kinase" PROTAC to systematically investigate which kinases are amenable to this degradation strategy. By linking a non-selective kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ligase, this compound can induce the degradation of a wide array of kinases, providing a powerful tool for target discovery and validation.
Discovery and Design
The design of this compound is based on the classic PROTAC architecture, comprising three key components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. In the case of this compound, a promiscuous kinase inhibitor serves as the warhead, enabling it to bind to a multitude of kinases. This warhead is connected via a flexible linker to a derivative of thalidomide, which is a well-characterized ligand for the Cereblon (CRBN) E3 ligase. This design allows this compound to effectively recruit CRBN to any kinase that its warhead can bind to, marking it for degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its binding affinity, inhibitory activity, and degradation profile.
Table 1: In Vitro Activity of this compound [1]
| Target | Assay Type | IC50 (nM) |
| CDK2/cyclin A | Biochemical Substrate Phosphorylation | 73 |
| CDK9/cyclin T1 | Biochemical Substrate Phosphorylation | 55 |
| Cereblon (CRBN) | AlphaScreen Engagement Assay | 12 |
Table 2: Kinase Degradation Profile of this compound in Leukemia Cell Lines
Quantitative proteomic analysis of MOLM-14 and MOLT-4 leukemia cell lines treated with this compound (100 nM for 4 hours) revealed the degradation of numerous kinases. The table below lists a selection of significantly downregulated kinases.
| Degraded Kinase | Cell Line | Relative Abundance Change (%) |
| BTK | MOLM-14 | -85 |
| FLT3 | MOLM-14 | -70 |
| AURKA | MOLM-14 | -65 |
| AURKB | MOLM-14 | -60 |
| TEC | MOLM-14 | -80 |
| ULK1 | MOLM-14 | -55 |
| ITK | MOLT-4 | -75 |
| CDK4 | MOLT-4 | -50 |
| CDK6 | MOLT-4 | -50 |
| FES | MOLM-14 | -78 |
| FER | MOLM-14 | -72 |
| PTK2 (FAK) | MOLM-14 | -68 |
Note: The relative abundance change is an approximation based on published proteomic data. For the most degraded kinases, a DC50 of < 100 nM and a Dmax of > 85% have been reported.
Mechanism of Action and Signaling Pathways
This compound operates through the formation of a ternary complex, a key step in PROTAC-mediated protein degradation. The following diagram illustrates the signaling pathway of this compound's action.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Lines: MOLM-14 (human acute myeloid leukemia) and MOLT-4 (human acute lymphoblastic leukemia) cells are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a new flask 24 hours prior to the experiment.
-
On the day of the experiment, count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired concentration of this compound (e.g., 100 nM) or DMSO vehicle control to the cell suspension.
-
Incubate the cells for the desired time period (e.g., 4 hours for proteomic analysis).
-
In-Cell Kinase Degradation Assay (Western Blot)
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cereblon Binding Assay (AlphaScreen)
-
Reagents:
-
Recombinant GST-tagged Cereblon (CRBN)
-
Biotinylated anti-GST antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Biotinylated pomalidomide probe
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
-
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add this compound at various concentrations.
-
Add a fixed concentration of GST-CRBN and biotinylated anti-GST antibody.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and Protein A-coated Acceptor beads pre-incubated with the biotinylated pomalidomide probe.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will be inversely proportional to the binding of this compound to CRBN.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for characterizing the degradation activity of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for the study of targeted protein degradation. Its multi-kinase targeting capability allows for the rapid identification of kinases that are susceptible to PROTAC-mediated degradation. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the downstream signaling consequences of degrading specific kinases with this compound will continue to provide valuable insights into their biological functions and their potential as therapeutic targets.
References
The Interaction of TL12-186 with the E3 Ligase Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between the multi-kinase degrader TL12-186 and the E3 ubiquitin ligase cereblon (CRBN). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative data, experimental methodologies, and underlying signaling pathways involved in the this compound-mediated protein degradation.
Core Interaction and Mechanism of Action
This compound is a heterobifunctional degrader, also known as a Proteolysis-Targeting Chimera (PROTAC). It is composed of a ligand that binds to the E3 ubiquitin ligase cereblon and a separate ligand that targets a broad range of kinases. By simultaneously binding to both CRBN and a target kinase, this compound forms a ternary complex, which brings the kinase into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target kinase. The polyubiquitinated kinase is then recognized and degraded by the proteasome. The degradation of these kinases is dependent on the presence of cereblon, as demonstrated by the significantly reduced pharmacological effect of this compound in CRBN-knockout cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Target | Assay Type | Value (IC50) | Reference |
| Cereblon (CRBN) | AlphaScreen | 12 nM | [1][2] |
| CDK2/cyclin A | Kinase Assay | 73 nM | [1][3] |
| CDK9/cyclin T1 | Kinase Assay | 55 nM | [1][3] |
Table 2: Kinase Degradation Profile of this compound
| Cell Lines | Treatment Conditions | Number of Kinases Degraded (>50%) | Selected Degraded Kinases | Reference |
| MOLM-14 and MOLT-4 | 100 nM for 4 hours | 28 | BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine CDK family members | [2] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures associated with the study of this compound.
Caption: this compound mediated protein degradation pathway.
Caption: Workflow for characterizing this compound's activity.
Detailed Experimental Methodologies
The characterization of this compound's interaction with cereblon and its subsequent degradation of target kinases involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
CRBN-TL12-186 Binding Affinity Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is utilized to measure the binding affinity of this compound to cereblon in a high-throughput format.
Principle: This assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When in close proximity, a singlet oxygen molecule generated by the Donor bead upon laser excitation diffuses to the Acceptor bead, triggering a chemiluminescent signal. For the this compound-CRBN interaction, a biotinylated form of a known CRBN ligand (e.g., thalidomide) is bound to streptavidin-coated Donor beads, and a His-tagged CRBN protein is bound to Nickel Chelate Acceptor beads. In the absence of a competitor, a strong signal is produced. This compound competes with the biotinylated ligand for binding to CRBN, causing a decrease in the AlphaScreen signal in a dose-dependent manner.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, and 0.1% BSA.
-
Recombinant His-tagged CRBN-DDB1 complex is diluted in the assay buffer.
-
Biotinylated thalidomide is diluted in the assay buffer.
-
This compound is serially diluted to create a concentration gradient.
-
Streptavidin Donor beads and Nickel Chelate AlphaLISA Acceptor beads are prepared in the assay buffer according to the manufacturer's instructions, protected from light.
-
-
Assay Procedure (384-well format):
-
Add a solution containing the CRBN-DDB1 complex and biotin-thalomide to each well.
-
Add the serially diluted this compound or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding competition.
-
Add the mixture of Streptavidin Donor beads and Nickel Chelate AlphaLISA Acceptor beads to each well in subdued light.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In-Cell Target Ubiquitination Assay
This assay is crucial to confirm that this compound induces the ubiquitination of its target kinases in a cellular context.
Principle: Following treatment with this compound, the target kinase is immunoprecipitated from cell lysates. The immunoprecipitated protein is then analyzed by Western blot using an antibody that specifically recognizes ubiquitin. An increase in the ubiquitin signal on the target protein indicates successful PROTAC-mediated ubiquitination. Co-treatment with a proteasome inhibitor (e.g., MG132) can enhance the detection of ubiquitinated species by preventing their degradation.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-14) at an appropriate density.
-
Treat the cells with this compound at the desired concentration and for various time points. A control group treated with DMSO should be included. For enhanced detection, a set of cells can be pre-treated with a proteasome inhibitor for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PR-619, NEM).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Incubate a specific antibody against the target kinase with the cell lysate overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Proteomics for Degradation Profiling
To obtain a global view of the kinases degraded by this compound, quantitative mass spectrometry-based proteomics is employed.
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are common methods. In a simplified TMT workflow, cells are treated with either this compound or a vehicle control (DMSO). After cell lysis and protein digestion, the resulting peptides from each condition are labeled with different isobaric TMT tags. The samples are then combined, and the peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each protein in the treated versus control samples is determined by the reporter ion intensities in the tandem mass spectra.
Protocol Outline:
-
Sample Preparation:
-
Culture cells in appropriate media.
-
Treat the cells with this compound or DMSO for a specified time (e.g., 4 hours).
-
Harvest and lyse the cells.
-
-
Protein Digestion and TMT Labeling:
-
Quantify the protein concentration in each lysate.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from the different treatment groups with distinct TMT reagents according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins, and quantify the relative protein abundance based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
This comprehensive guide provides a foundational understanding of the interaction between this compound and cereblon, offering valuable insights for researchers engaged in the development and characterization of targeted protein degraders. The provided data and methodologies serve as a starting point for further investigation into the therapeutic potential of this and similar molecules.
References
Kinase Targets of the PROTAC Degrader TL12-186: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the kinase targets of the pioneering PROTAC® degrader, TL12-186. This molecule has been instrumental in demonstrating the power of chemoproteomic approaches to explore the "degradable" kinome. This compound is a multi-kinase degrader that utilizes a promiscuous kinase inhibitor conjugated to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the proteasomal degradation of a specific subset of the human kinome. This document details the identified kinase targets, presents available quantitative data, outlines the experimental methodologies used for their identification and validation, and provides visual representations of the key biological pathways and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that has emerged as a powerful tool for chemical biology and drug discovery. It is composed of a broad-spectrum kinase inhibitor moiety, derived from the pan-kinase inhibitor TAE684, linked to the CRBN E3 ligase ligand pomalidomide. This design allows this compound to simultaneously bind to a kinase and CRBN, leading to the formation of a ternary complex. This proximity induces the ubiquitination of the target kinase and its subsequent degradation by the proteasome.
The seminal work by Huang et al. (2018) utilized this compound in a chemoproteomic screen to identify kinases susceptible to targeted degradation. This approach has paved the way for the development of more selective kinase degraders and has provided valuable insights into the rules governing PROTAC-mediated protein degradation.
Mechanism of Action of this compound
The mechanism of action of this compound follows the canonical PROTAC pathway, which can be visualized as a catalytic cycle.
Identified Kinase Targets of this compound
A key study by Huang et al. (2018) employed a quantitative mass spectrometry-based proteomic approach to identify the kinase targets of this compound in MOLM-14 and MOLT-4 leukemia cell lines.[1] Treatment with 100 nM this compound for four hours led to the significant degradation of 28 kinases.[1]
Summary of Degraded Kinases
Table 1: Kinases Degraded by this compound (100 nM, 4 hours)
| Kinase Family | Degraded Kinases |
| Tyrosine Kinases | BTK, PTK2 (FAK), PTK2B (PYK2), FLT3, TEC, ITK, FES, FER |
| Serine/Threonine Kinases | AURKA, AURKB, ULK1 |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK3, CDK4, CDK5, CDK6, CDK7, CDK9, CDK12 |
| Other Kinases | AAK1, GAK, IKZF1, IKZF3, ZAP70 |
Note: This table is a compilation from the primary literature. The original study should be consulted for the complete dataset.
Quantitative Inhibition and Binding Data
In addition to degradation, this compound also exhibits inhibitory and binding activities:
Table 2: In Vitro Activity of this compound
| Target | Assay Type | Value (IC50) |
| CRBN | AlphaScreen Engagement Assay | 12 nM[1] |
| CDK2/cyclin A | Kinase Inhibition Assay | 73 nM[1] |
| CDK9/cyclin T1 | Kinase Inhibition Assay | 55 nM[1] |
Furthermore, at a concentration of 1 µM, this compound was found to inhibit over 90% of a panel of 193 kinases, highlighting its promiscuous nature as a kinase inhibitor.[1]
Experimental Protocols
The identification and validation of this compound's kinase targets involved several key experimental techniques. The following are detailed methodologies for these core experiments.
TMT-Based Quantitative Proteomics for Kinase Degradation Profiling
This method allows for the unbiased and quantitative measurement of protein abundance changes across multiple samples.
Protocol:
-
Cell Culture and Treatment: MOLM-14 or MOLT-4 cells are cultured in appropriate media. Cells are treated with DMSO (vehicle control), a negative control compound (e.g., a version of this compound that does not bind CRBN), and this compound at the desired concentration (e.g., 100 nM) for a specified time (e.g., 4 hours).
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing urea and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Protein Digestion: The protein concentration of each lysate is determined. An equal amount of protein from each sample is reduced with DTT and alkylated with iodoacetamide. The proteins are then digested into peptides overnight using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide mixtures are labeled with isobaric TMT reagents. Each TMT reagent has the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ion masses, allowing for the relative quantification of peptides from different samples in a single run.
-
Peptide Fractionation: The labeled peptide samples are combined and fractionated, typically by high-pH reversed-phase liquid chromatography, to reduce sample complexity before mass spectrometry analysis.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data is processed using a database search engine to identify peptides and proteins. The intensities of the TMT reporter ions are used to calculate the relative abundance of each protein in the this compound-treated samples compared to the controls.
Western Blotting for Target Validation
Western blotting is used to validate the degradation of specific kinases identified in the proteomic screen.
Protocol:
-
Sample Preparation: MOLM-14 or MOLT-4 cells are treated as described for the proteomics experiment. After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel. Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the kinase of interest overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using a digital imager. The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.
Cell Viability Assay
Cell viability assays are performed to determine the functional consequence of kinase degradation.
Protocol (using CellTiter-Glo® as an example):
-
Cell Plating: Cells are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal in the presence of ATP.
-
Signal Measurement: The plate is incubated at room temperature to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is used to calculate the half-maximal growth inhibitory concentration (GI50).
Signaling Pathways and Logical Relationships
The promiscuous nature of this compound impacts multiple signaling pathways simultaneously. The degradation of key kinases can lead to a profound anti-proliferative effect in cancer cells.
Conclusion
This compound has proven to be an invaluable chemical probe for identifying kinases that are susceptible to PROTAC-mediated degradation. The chemoproteomic approach pioneered with this molecule has significantly expanded our understanding of the "degradable" kinome and has provided a roadmap for the development of novel, more selective kinase degraders with therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and kinase biology.
References
The Dual Impact of TL12-186: A Technical Guide to its Effects on BTK and CDK Pathways
For Immediate Release
A Deep Dive into the Mechanism of TL12-186, a Multi-Kinase PROTAC Degrader
This technical guide provides an in-depth analysis of this compound, a potent, Cereblon-dependent multi-kinase Proteolysis Targeting Chimera (PROTAC) degrader. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, with a particular focus on its effects on Bruton's tyrosine kinase (BTK) and cyclin-dependent kinase (CDK) pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound specifically utilizes the Cereblon (CRBN) E3 ligase to achieve this effect.[3][4] The molecule is composed of a promiscuous kinase inhibitor, derived from the 2,4-diaminopyrimidine scaffold of TAE684, linked to the CRBN ligand pomalidomide.[5][6] This design allows this compound to target a broad range of kinases for degradation.
Quantitative Analysis of Kinase Degradation
This compound has been shown to induce the degradation of a significant number of kinases. Quantitative proteomic studies have identified 28 kinases that are readily degraded by this compound in leukemic cell lines.[5] Furthermore, a detailed kinetic analysis of the CDK family has provided insights into the differential degradation profiles of these important cell cycle regulators.
Table 1: Kinases Degraded by this compound in MOLM-14 and MOLT-4 Cells [5]
| Kinase | Relative Abundance (100 nM this compound) |
| AAK1 | Significantly Downregulated |
| AURKA | Significantly Downregulated |
| AURKB | Significantly Downregulated |
| BTK | Significantly Downregulated |
| CDK12 | Significantly Downregulated |
| FES | Significantly Downregulated |
| FER | Significantly Downregulated |
| FLT3 | Significantly Downregulated |
| PTK2 | Significantly Downregulated |
| PTK2B | Significantly Downregulated |
| TEC | Significantly Downregulated |
| ULK1 | Significantly Downregulated |
| and 16 other kinases |
Table 2: Kinetic Degradation Parameters for CDK Family Members Treated with this compound [7]
| CDK Family Member | Dmax Value |
| CDK1 | Partial Degradation |
| CDK2 | Partial Degradation |
| CDK4 | Partial Degradation |
| CDK6 | Partial Degradation |
| Other CDKs | Near Complete Degradation |
Impact on the BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, differentiation, and survival.[8] Dysregulation of BTK signaling is implicated in various B-cell malignancies. This compound effectively induces the degradation of BTK, thereby inhibiting downstream signaling.[5][6]
References
- 1. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Research of TL12-186 in Cancer Cell Lines
Executive Summary: TL12-186 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that has emerged as a significant tool in cancer research. It functions by hijacking the cell's natural protein disposal system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a wide array of kinases. This guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, target profile, and the experimental methodologies used to characterize its activity in cancer cell lines. Quantitative data is summarized in structured tables, and key processes are visualized through signaling and workflow diagrams.
Introduction to this compound: A Multi-Kinase Degrader
This compound is a heterobifunctional small molecule designed for targeted protein degradation.[1] It consists of two key moieties connected by a chemical linker:
-
A promiscuous kinase inhibitor, derived from the 2,4-diaminopyrimidine scaffold of TAE684, capable of binding to the ATP pocket of numerous kinases.[2]
-
A ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pomalidomide, which co-opts the cellular ubiquitin-proteasome system.[3]
This dual-binding capacity allows this compound to act as a molecular bridge, bringing target kinases into close proximity with the E3 ligase machinery to trigger their destruction.[1]
Core Mechanism of Action: CRBN-Dependent Degradation
The primary mechanism of this compound is the formation of a ternary complex, which includes the target kinase, this compound itself, and the CRBN E3 ligase.[4] This induced proximity leads to the poly-ubiquitination of the kinase, marking it for subsequent degradation by the 26S proteasome.[1] This process effectively eliminates the target protein from the cell, a distinct and often more durable outcome than simple enzymatic inhibition.
The dependence on CRBN is a critical feature of this compound's activity. Research has conclusively shown that its anti-proliferative effects are significantly diminished in cancer cell lines where the CRBN gene has been knocked out (CRBN-/-).[2] Specifically, this compound is 13 to 15 times more potent at inhibiting the survival of wild-type (WT) cells compared to their CRBN-/- counterparts.[2][5] This is further validated using a negative control compound, TL13-27, which is structurally similar but unable to bind CRBN and consequently fails to induce degradation.[2]
Target Profile and Quantitative Efficacy
This compound was designed with a promiscuous kinase binder to explore the "degradable kinome." A broad screening assay demonstrated that at a concentration of 1 µM, this compound inhibits over 90% of 193 different kinases.[2][5] However, a crucial finding is that target engagement does not guarantee subsequent degradation.[2]
Quantitative Inhibition and Binding Data
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| CDK2/cyclin A | Biochemical Inhibition | 73 | [2][5] |
| CDK9/cyclin T1 | Biochemical Inhibition | 55 | [2][5] |
| CRBN | Biochemical Binding (AlphaScreen) | 12 |[2][5] |
Proteomics-Identified Degraded Kinases Quantitative multiplexed proteomics has been instrumental in identifying the specific kinases that are degraded by this compound in leukemia cell lines such as MOLM-14 and MOLT-4.[2]
| Degraded Kinase | Cell Line(s) | Reference |
| AAK1 | MOLM-14 | [2] |
| AURKA | MOLM-14 | [2] |
| AURKB | MOLM-14 | [2] |
| BTK | MOLM-14 | [2] |
| CDK12 | MOLM-14 | [2] |
| FLT3 | MOLM-14 | [2] |
| FES | MOLM-14 | [2] |
| FER | MOLM-14 | [2] |
| PTK2 (FAK) | MOLM-14 | [1][2] |
| PTK2B | MOLM-14 | [2] |
| TEC | MOLM-14 | [2] |
| ULK1 | MOLM-14 | [2] |
| CDK2 | HEK293 | [6] |
A notable example of binding without degradation is its effect on the JAK/STAT pathway. While this compound effectively inhibits IFN-γ-stimulated STAT1 phosphorylation, it does so without causing the degradation of the upstream kinases JAK1 or JAK2.[2][5] This highlights its dual ability to function as both a degrader and a conventional inhibitor depending on the target context.
Cell Cycle-Dependent Degradation of CDK2
Further research has revealed nuances in this compound's activity related to the cell cycle. Studies focusing on Cyclin-Dependent Kinase 2 (CDK2) in HEK293 cells found that its degradation is highly dependent on the cell cycle phase.[6] Although this compound can bind to CDK2 in all phases, the formation of a stable ternary complex with CRBN and subsequent degradation occurs efficiently only in G1-arrested cells.[4][6] This suggests that the conformation or binding partners of CDK2 in the S and G2/M phases prevent the formation of a productive complex for degradation, underscoring the importance of the target protein's cellular state.[6]
Key Experimental Protocols
The characterization of this compound relies on a suite of established molecular and cellular biology techniques.
5.1 Cell Culture and Treatment
-
Cell Lines: MOLM-14 (acute myeloid leukemia) and MOLT-4 (acute lymphoblastic leukemia) are commonly used.[2] WT and CRBN-/- versions are used to validate mechanism.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with the desired concentration (e.g., 10-10000 nM) for specified durations (e.g., 4 hours for proteomics, 2 days for viability).[2][5]
5.2 Quantitative Proteomics for Target Identification
-
Objective: To obtain an unbiased profile of proteins degraded by this compound.
-
Methodology:
-
Culture MOLM-14 cells and treat with 100 nM this compound, DMSO (vehicle control), and TL13-27 (negative control) for 4 hours.[2]
-
Lyse cells, extract proteins, and digest them into peptides.
-
Label peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Analyze labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process raw data to identify and quantify relative protein abundance across different treatment conditions.
-
Use statistical analysis (e.g., limma) to identify proteins that are significantly downregulated by this compound compared to controls.[2]
-
5.3 Cell Viability (Anti-proliferative) Assay
-
Objective: To measure the potency of this compound and its CRBN-dependence.
-
Methodology:
-
Seed WT and CRBN-/- cells in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) for 48-72 hours.[5]
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Plot cell viability against drug concentration and fit a dose-response curve to calculate IC50 or GI50 values.
-
5.4 Western Blotting for Protein Degradation
-
Objective: To confirm the degradation of specific target proteins.
-
Methodology:
-
Treat cells with this compound for a specified time course.
-
Lyse cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by molecular weight using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific to the target kinase (e.g., CDK2, BTK) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP and detect signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the target protein band, normalized to the loading control, indicates degradation.
-
5.5 CRBN Engagement Assay
-
Objective: To measure the binding affinity of this compound to CRBN.
-
Methodology (AlphaScreen):
-
Use recombinant tagged CRBN protein and a biotinylated ligand.
-
In the presence of streptavidin-coated donor beads and nickel-chelate acceptor beads, a signal is generated when the proteins are in proximity.
-
This compound competes with the biotinylated ligand for binding to CRBN, causing a dose-dependent decrease in the AlphaScreen signal.
-
The IC50 value is calculated from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the probe.[2]
-
References
Methodological & Application
Application Notes and Protocols for Utilizing TL12-186 in MOLT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the use of TL12-186, a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, in the human T-cell acute lymphoblastic leukemia (T-ALL) cell line, MOLT-4. This compound functions by inducing the degradation of a range of kinases through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). These application notes detail the mechanism of action of this compound, protocols for cell culture, and key assays to evaluate its efficacy, including cell viability, protein degradation, and apoptosis. Quantitative data from relevant studies are summarized, and signaling pathways affected by this compound are illustrated.
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy. The MOLT-4 cell line, derived from a patient with T-ALL, is a widely used model for studying the pathogenesis of this disease and for the preclinical evaluation of novel therapeutic agents. This compound is a potent multi-kinase degrader that has demonstrated efficacy in various cancer cell lines, including MOLT-4. It operates through the PROTAC technology, which co-opts the cell's natural protein disposal system to selectively eliminate target proteins. In the case of this compound, it utilizes the CRBN E3 ligase to ubiquitinate and subsequently degrade multiple kinases, leading to anti-proliferative effects. This document outlines the necessary protocols to effectively utilize this compound in MOLT-4 cells for research and drug development purposes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | CDK2/cyclin A | 73 nM | [1] |
| IC50 | CDK9/cyclin T1 | 55 nM | [1] |
| CRBN Binding IC50 | AlphaScreen Assay | 12 nM | [1] |
| Anti-proliferative Activity | MOLT-4 (WT) vs MOLT-4 (CRBN-/-) | 13 to 15-fold more potent in WT | [1] |
Table 2: Kinases Degraded by this compound in MOLT-4 Cells
Quantitative proteomics analysis was performed on MOLT-4 cells treated with 100 nM this compound for 4 hours. The following table summarizes the key kinases identified as significantly downregulated.
| Protein | Gene Symbol | Relative Abundance (this compound vs. Control) |
| Cyclin-dependent kinase 4 | CDK4 | Significantly Downregulated |
| Cyclin-dependent kinase 6 | CDK6 | Significantly Downregulated |
| Cyclin-dependent kinase 12 | CDK12 | Significantly Downregulated |
| Aurora kinase A | AURKA | Significantly Downregulated |
| Aurora kinase B | AURKB | Significantly Downregulated |
| Bruton's tyrosine kinase | BTK | Significantly Downregulated |
| Tec protein tyrosine kinase | TEC | Significantly Downregulated |
| Interleukin-2 inducible T-cell kinase | ITK | Significantly Downregulated |
| Focal adhesion kinase 1 | FAK (PTK2) | Significantly Downregulated |
| Protein tyrosine kinase 2 beta | PTK2B | Significantly Downregulated |
| Feline sarcoma oncogene | FES | Significantly Downregulated |
| FES related | FER | Significantly Downregulated |
| Unc-51 like autophagy activating kinase 1 | ULK1 | Significantly Downregulated |
| Activin receptor type-1B | ACVR1B | Significantly Downregulated |
| Serine/threonine-protein kinase 10 | STK10 | Significantly Downregulated |
| Serine/threonine-protein kinase 32A | STK32A | Significantly Downregulated |
| Serine/threonine-protein kinase 38 | STK38 | Significantly Downregulated |
| STE20 like kinase | SLK | Significantly Downregulated |
| MAP kinase activating death domain | MADD | Significantly Downregulated |
Note: The exact fold change values for each kinase were not publicly available in the reviewed literature. The data indicates significant downregulation based on the referenced chemoproteomic study.
Experimental Protocols
MOLT-4 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: MOLT-4 cells grow in suspension. Maintain cell density between 3 x 105 and 2 x 106 cells/mL. To subculture, dilute the cell suspension with fresh medium to a seeding density of approximately 4 x 105 cells/mL.
-
Cryopreservation: Resuspend cells in a freezing medium composed of 90% FBS and 10% DMSO at a concentration of 5 x 106 to 1 x 107 cells/mL. Freeze cells gradually at -80°C before transferring to liquid nitrogen for long-term storage.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MOLT-4 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for Protein Degradation
This protocol is used to detect the degradation of target kinases.
-
Cell Treatment: Seed MOLT-4 cells in 6-well plates at a density of 1 x 106 cells/well. Treat the cells with the desired concentrations of this compound (e.g., 100 nM) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target kinases (e.g., CDK4, CDK6, AURKA, AURKB) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed MOLT-4 cells and treat with various concentrations of this compound for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Preparation of TL12-186 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction TL12-186 is a potent, cell-permeable, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. It functions by linking a promiscuous kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of a wide range of kinases.[1][2][3] This molecule is a valuable tool for studying the roles of various kinases and assessing their susceptibility to targeted degradation in diverse model systems.[4] Given its mechanism of action, this compound is particularly relevant in cancer research and other fields where kinase activity is a key focus. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Molecular Formula | C₄₄H₅₁ClN₁₀O₉S | [1][2] |
| Molecular Weight | 931.46 g/mol | [5][6] |
| CAS Number | 2250025-88-6 | [2][4][6] |
| Appearance | Lyophilized powder/solid | [4][7] |
| Purity | ≥95-99% | [1][2][6][7] |
Solubility and Storage
Proper dissolution and storage are critical to maintain the stability and activity of this compound.
| Parameter | Recommendation | References |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][4] |
| Maximum Solubility | Soluble to 100 mM (~93.15 mg/mL) in DMSO. | [2][3][6] |
| Storage of Lyophilized Powder | Store at -20°C for up to 3 years, desiccated. | [4][6] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 3 months or -80°C for up to 1 year to avoid repeated freeze-thaw cycles. | [4][6][8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: sonicator
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Mass Calculation: The volume of DMSO required depends on the mass of this compound. Use the following formula: Volume (µL) = [Mass (mg) / 931.46 ( g/mol )] * 100,000 For example, to make a 10 mM stock from 5 mg of this compound: Volume (µL) = [5 mg / 931.46 mg/mmol] * 100,000 = 536.8 µL. It is common to round to a convenient volume, for instance, 537 µL.[2][3]
-
Reconstitution: Carefully add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.[4][8] The volume of the aliquots should be tailored to your typical experimental needs.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[8]
Preparation of Working Solutions
For most cell-based assays, the high-concentration DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Serial Dilutions: Perform serial dilutions to achieve the desired final concentration. It is not recommended to perform a single large dilution from a highly concentrated stock.
-
Fresh Preparation: It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
Example Dilution Series:
To prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in cell culture medium (e.g., 2 µL of stock into 198 µL of medium) to create an intermediate 100 µM solution.
-
Further dilute the 100 µM solution 1:10 in the final assay volume (e.g., 10 µL of 100 µM solution into 90 µL of cell suspension/medium).
Visualizations
Mechanism of Action: this compound as a PROTAC
This compound is a heterobifunctional molecule that induces the degradation of target kinases.[2] It forms a ternary complex between the target protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to polyubiquitination of the kinase and its subsequent degradation by the 26S proteasome.[7][9]
Caption: Mechanism of action for the PROTAC degrader this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical flow for preparing a this compound stock solution from a lyophilized powder.
Caption: Workflow for preparing this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TL 12-186 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. TL 12-186 (6524) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for TL12-186 Treatment in Kinase Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL12-186 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that induces the degradation of a wide range of kinases through the ubiquitin-proteasome system.[1][2] It is a valuable tool for studying kinase biology, validating kinase targets, and developing novel therapeutics. This compound is a heterobifunctional molecule composed of a promiscuous kinase inhibitor linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-binding capacity allows this compound to recruit CRBN to target kinases, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[4]
These application notes provide detailed protocols for utilizing this compound in kinase degradation assays, focusing on the human leukemia cell lines MOLM-14 and MOLT-4, in which this compound has been shown to be effective.[2][3]
Mechanism of Action
The mechanism of action of this compound follows the general principle of PROTAC-mediated protein degradation. The molecule simultaneously binds to a target kinase and the E3 ubiquitin ligase CRBN, forming a ternary complex.[4] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the kinase. The polyubiquitinated kinase is then recognized and degraded by the proteasome.
Caption: Mechanism of this compound-mediated kinase degradation.
Quantitative Data
Treatment with this compound leads to the degradation of a significant portion of the kinome in susceptible cell lines. The following tables summarize the quantitative proteomics data from studies using MOLM-14 and MOLT-4 cells treated with 100 nM this compound for 4 hours.[3]
Table 1: Kinases Degraded by this compound in MOLM-14 Cells [3]
| Kinase | Protein Name | % Degradation |
| AAK1 | AP2-associated protein kinase 1 | >25% |
| AURKA | Aurora kinase A | >25% |
| AURKB | Aurora kinase B | >25% |
| BTK | Bruton's tyrosine kinase | >25% |
| CDK12 | Cyclin-dependent kinase 12 | >25% |
| FLT3 | FMS-like tyrosine kinase 3 | >25% |
| FES | Feline sarcoma oncogene | >25% |
| FER | Fer (fps/fes related) tyrosine kinase | >25% |
| PTK2 | Protein tyrosine kinase 2 | >25% |
| PTK2B | Protein tyrosine kinase 2 beta | >25% |
| ULK1 | Unc-51 like autophagy activating kinase 1 | >25% |
| TEC | Tec protein tyrosine kinase | >25% |
Table 2: Kinases Degraded by this compound in MOLT-4 Cells [3]
| Kinase | Protein Name | % Degradation |
| AURKA | Aurora kinase A | >50% |
| AURKB | Aurora kinase B | >50% |
| BTK | Bruton's tyrosine kinase | >50% |
| CDK4 | Cyclin-dependent kinase 4 | >50% |
| CDK6 | Cyclin-dependent kinase 6 | >50% |
| FLT3 | FMS-like tyrosine kinase 3 | >50% |
| PTK2 | Protein tyrosine kinase 2 | >50% |
| ITK | IL-2 inducible T-cell kinase | >50% |
| TEC | Tec protein tyrosine kinase | >50% |
| ULK1 | Unc-51 like autophagy activating kinase 1 | >50% |
| and 18 other kinases | >50% |
Note: The tables above represent a selection of degraded kinases. For a comprehensive list, please refer to the primary literature.[3]
Experimental Protocols
The following protocols provide a general framework for conducting kinase degradation assays using this compound. Optimization may be required for specific experimental setups.
Cell Culture
Materials:
-
MOLM-14 or MOLT-4 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MOLM-14 or MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in suspension culture at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Passage cells every 2-3 days by diluting the cell suspension with fresh medium.
This compound Treatment
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cultured MOLM-14 or MOLT-4 cells
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a new culture flask or plate.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 nM, 100 nM, 1 µM). A DMSO control should be prepared with the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted this compound or DMSO control to the cells.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).
Western Blotting for Kinase Degradation
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BTK, anti-FLT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of kinase degradation.
Mass Spectrometry for Global Proteome Analysis
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (for quantitative proteomics)
-
LC-MS/MS system
Protocol:
-
Harvest and lyse cells as described for Western blotting, using a lysis buffer compatible with mass spectrometry.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture by LC-MS/MS.
-
Process the raw data using proteomics software (e.g., Proteome Discoverer) to identify and quantify proteins.
-
Calculate the relative abundance of kinases in this compound-treated samples compared to control samples to determine the degradation profile.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for a kinase degradation assay using this compound.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
References
Application Notes and Protocols for CRBN-Dependent Degradation Assays Using TL12-186
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL12-186 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) that induces the degradation of a wide range of kinases through the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This molecule is comprised of a promiscuous kinase inhibitor linked to a pomalidomide moiety, which recruits CRBN. The formation of a ternary complex between the target kinase, this compound, and the CRBN E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of the kinase. These application notes provide detailed protocols for utilizing this compound in CRBN-dependent degradation assays, enabling researchers to investigate the degradation of specific kinase targets.
Mechanism of Action
This compound functions as a molecular bridge, bringing a target kinase into proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The CRBN-dependent nature of this compound can be confirmed using CRBN knockout cells, where the degradation of target kinases is significantly diminished.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, including its binding affinities and degradation performance for various kinases.
Table 1: Binding Affinities and Inhibitory Concentrations of this compound
| Target | Assay Type | Value | Reference |
| CRBN | AlphaScreen Engagement Assay | IC50 = 12 nM | [1] |
| CDK2/cyclin A | Kinase Inhibition Assay | IC50 = 73 nM | [1] |
| CDK9/cyclin T1 | Kinase Inhibition Assay | IC50 = 55 nM | [1] |
| FLT3 | Kinase Activity Assay | IC50 = 10.3 nM | [3] |
Table 2: Degradation Performance of this compound in Human Cell Lines
| Target Kinase | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| General | MOLT-4, MOLM-14 | < 100 nM | > 85% | 4 hours | [3] |
| CDK Family | |||||
| CDK1 | HEK293 | ~10-100 nM | >80% | 24 hours | [4] |
| CDK2 | HEK293 | ~1-10 nM | ~60% (cell cycle dependent) | 24 hours | [4][5] |
| CDK3 | HEK293 | ~10-100 nM | >90% | 24 hours | [4] |
| CDK4 | HEK293 | >1000 nM | <20% | 24 hours | [4] |
| CDK5 | HEK293 | ~10-100 nM | >90% | 24 hours | [4] |
| CDK6 | HEK293 | >1000 nM | <20% | 24 hours | [4] |
| CDK7 | HEK293 | ~10-100 nM | >90% | 24 hours | [4] |
| CDK8 | HEK293 | ~100-1000 nM | ~50% | 24 hours | [4] |
| CDK9 | HEK293 | ~1-10 nM | >90% | 24 hours | [4] |
| CDK10 | HEK293 | ~1-10 nM | >90% | 24 hours | [4] |
| CDK11 (PITSLRE) | HEK293 | ~1-10 nM | >90% | 24 hours | [4] |
| CDK12 | HEK293 | ~1-10 nM | >90% | 24 hours | [4] |
| CDK13 | HEK293 | ~1-10 nM | >90% | 24 hours | [4] |
| CDK16 | HEK293 | ~10-100 nM | >90% | 24 hours | [4] |
| CDK17 (PCTK2) | HEK293 | ~10-100 nM | >90% | 24 hours | [4] |
| CDK18 (PCTK3) | HEK293 | ~10-100 nM | >90% | 24 hours | [4] |
| Aurora Kinases | |||||
| AURKA | K562 | ~30 nM | >80% | Not Specified | [1] |
| Other Kinases | |||||
| BTK | Human Platelets | Potent Degradation | Not Specified | Not Specified | [6] |
| TEC | Human Platelets | Potent Degradation | Not Specified | Not Specified | [6] |
| FAK | Human Platelets | Potent Degradation | Not Specified | Not Specified | [6] |
| PYK2 | Human Platelets | Potent Degradation | Not Specified | Not Specified | [6] |
| FER | Human Platelets | Potent Degradation | Not Specified | Not Specified | [6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment time, and specific experimental conditions.
Experimental Protocols
The following protocols provide a framework for conducting CRBN-dependent degradation assays using this compound.
Experimental Workflow
Cell Culture
-
Recommended Cell Lines: MOLT-4 (T-lymphoblast, suspension), MOLM-14 (acute myeloid leukemia, suspension), HEK293 (human embryonic kidney, adherent), K562 (chronic myelogenous leukemia, suspension).
-
Culture Medium: For MOLT-4 and K562 cells, use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For HEK293 cells, use DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain suspension cells between 1 x 10^5 and 1 x 10^6 cells/mL. For adherent cells, subculture when they reach 80-90% confluency.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. For a dose-response experiment, a typical concentration range is 0.1 nM to 10 µM.
-
Treatment Procedure:
-
Seed cells in a multi-well plate at a density that will not result in overconfluency by the end of the experiment.
-
Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) for 24 hours.
-
Remove the existing medium and add fresh medium containing the desired concentrations of this compound or DMSO (vehicle control).
-
Incubate for the desired treatment time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis
-
After treatment, collect the cells. For adherent cells, wash with ice-cold PBS and then scrape into lysis buffer. For suspension cells, pellet by centrifugation and wash with ice-cold PBS before resuspending in lysis buffer.
-
Use a lysis buffer appropriate for Western blotting, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the cell lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal loading in the subsequent Western blot analysis.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target kinase overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
Table 3: Recommended Primary Antibodies for Western Blotting
| Target Kinase | Host Species | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |
| CDK1 | Rabbit | 1:1000 | Cell Signaling Technology | #9116 |
| CDK2 | Rabbit | 1:1000 | Cell Signaling Technology | #2546 |
| CDK4 | Mouse | 1:1000 | Cell Signaling Technology | #12790 |
| CDK6 | Rabbit | 1:1000 | Cell Signaling Technology | #13331 |
| BTK | Rabbit | 1:1000 | Cell Signaling Technology | #8547 |
| FLT3 | Rabbit | 1:1000 | Cell Signaling Technology | #3462 |
| Aurora Kinase A | Rabbit | 1:1000 | Cell Signaling Technology | #14475 |
| Aurora Kinase B | Rabbit | 1:1000 | Cell Signaling Technology | #3094 |
| CRBN | Rabbit | 1:1000 | Cell Signaling Technology | #71810 |
| GAPDH | Rabbit | 1:1000 | Cell Signaling Technology | #5174 |
| β-Actin | Mouse | 1:1000 | Cell Signaling Technology | #3700 |
Quantitative Proteomics (Optional)
For a global and unbiased assessment of protein degradation, quantitative mass spectrometry-based proteomics can be employed.
-
Sample Preparation: After cell lysis and protein quantification, perform in-solution or in-gel trypsin digestion of the protein lysates.
-
Tandem Mass Tag (TMT) Labeling: For multiplexed quantitative analysis, label the resulting peptides with TMT reagents.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across different treatment conditions.
Troubleshooting
-
No Degradation Observed:
-
Confirm that the cell line expresses CRBN.
-
Verify the activity of this compound.
-
Ensure the target kinase is expressed in the chosen cell line.
-
Optimize treatment time and concentration.
-
-
"Hook Effect" (Reduced Degradation at High Concentrations):
-
This is a known phenomenon for PROTACs where a high concentration can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex. Use a wider range of lower concentrations in your dose-response curve.
-
-
High Background in Western Blots:
-
Optimize blocking conditions and antibody dilutions.
-
Ensure adequate washing steps.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to study the CRBN-dependent degradation of a wide array of kinases, providing valuable insights for basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
Application Notes and Protocols for TL12-186 in Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL12-186 is a potent, multi-kinase Proteolysis Targeting Chimera (PROTAC) degrader with significant potential in the field of hematological malignancy research.[1][2] As a heterobifunctional molecule, this compound simultaneously engages a target kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] This mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and non-enzymatic functions. This compound has demonstrated the ability to degrade a broad spectrum of kinases, many of which are implicated in the pathogenesis of various hematological cancers.[2]
Mechanism of Action
This compound is composed of a promiscuous kinase inhibitor moiety linked to a CRBN-recruiting moiety. This dual-binding capability facilitates the formation of a ternary complex between the target kinase, this compound, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target kinase, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
Table 1: Binding Affinity and Kinase Inhibition of this compound
| Target | Assay Type | IC50 (nM) |
| Cereblon (CRBN) | AlphaScreen Engagement Assay | 12[1] |
| CDK2/cyclin A | Kinase Inhibition Assay | 73[1] |
| CDK9/cyclin T1 | Kinase Inhibition Assay | 55[1] |
Table 2: Kinases Degraded by this compound in Hematological Malignancy Cell Lines
Quantitative multiplexed proteomics revealed that treatment with 100 nM this compound for 4 hours resulted in the significant degradation of numerous kinases in the MOLM-14 (acute myeloid leukemia) and MOLT-4 (T-cell acute lymphoblastic leukemia) cell lines.[2]
| Kinase Target | MOLM-14 Degradation | MOLT-4 Degradation |
| AAK1 | Yes | Yes |
| AURKA | Yes | Yes |
| AURKB | Yes | Yes |
| BTK | Yes | Yes |
| CDK1 | No | Yes |
| CDK2 | No | Yes |
| CDK4 | No | Yes |
| CDK5 | No | Yes |
| CDK9 | No | Yes |
| CDK12 | Yes | Yes |
| CDK13 | No | Yes |
| CDK16 | No | Yes |
| CDK17 | No | Yes |
| CSNK1D | No | Yes |
| CSNK1E | No | Yes |
| FES | Yes | Yes |
| FER | Yes | Yes |
| FLT3 | Yes | No |
| GAK | No | Yes |
| ITK | No | Yes |
| LIMK1 | No | Yes |
| LIMK2 | No | Yes |
| PTK2 (FAK) | Yes | Yes |
| PTK2B (PYK2) | Yes | Yes |
| TEC | Yes | Yes |
| ULK1 | Yes | Yes |
| ULK2 | No | Yes |
| ULK3 | No | Yes |
Note: "Yes" indicates significant degradation as reported in the proteomics study.[2] "No" indicates the kinase was either not significantly degraded or not detected.
Experimental Protocols
Western Blotting for Kinase Degradation
This protocol is designed to assess the degradation of target kinases in hematological malignancy cell lines following treatment with this compound.
Caption: Western Blotting Workflow.
Materials:
-
Hematological malignancy cell lines (e.g., MOLM-14, MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target kinases (e.g., BTK, FLT3, CDKs) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5-1 x 10^6 cells/mL in 6-well plates. Allow cells to acclimate before treating with a dose-response of this compound (e.g., 1, 10, 100, 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM for 0, 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative protein levels.
Cell Viability Assay (MTT/XTT Assay)
This protocol measures the effect of this compound on the metabolic activity of hematological malignancy cell lines, which serves as an indicator of cell viability.
Caption: Cell Viability Assay Workflow.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include wells with DMSO-treated cells as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL).
-
Incubation: Incubate the plate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
In Vivo Studies
While specific in vivo protocols for this compound are not extensively detailed in the public domain, general methodologies for testing PROTACs in hematological malignancy xenograft models can be adapted.
Animal Models:
-
Subcutaneous Xenograft Models: MOLM-14 or other relevant leukemia/lymphoma cells can be injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Disseminated/Systemic Models: Cells can be injected intravenously to better mimic leukemia.
Drug Formulation and Administration:
-
This compound can be formulated for in vivo use. A sample formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[4]
-
Administration is typically via intraperitoneal (i.p.) injection or oral gavage (p.o.).
Study Design:
-
Tumor Implantation: Inoculate mice with tumor cells.
-
Tumor Growth and Randomization: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for systemic models), randomize animals into treatment and control groups.
-
Treatment: Administer this compound at various doses and schedules. Include a vehicle control group.
-
Monitoring: Monitor tumor growth (caliper measurements for subcutaneous tumors) and animal health (body weight, clinical signs) regularly. For systemic models, disease progression can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood.
-
Endpoint Analysis: At the end of the study, collect tumors and tissues for pharmacodynamic analysis (e.g., Western blotting to confirm target degradation) and histopathological evaluation.
Concluding Remarks
This compound is a valuable tool for investigating the therapeutic potential of multi-kinase degradation in hematological malignancies. The provided protocols offer a framework for researchers to explore its efficacy and mechanism of action in relevant preclinical models. Careful optimization of experimental conditions, particularly cell line-specific responses and in vivo dosing, will be crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for Assessing Cell Viability Following TL12-186 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL12-186 is a potent, multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader that induces the degradation of a wide range of kinases through the ubiquitin-proteasome system.[1][2] It is composed of a promiscuous kinase inhibitor conjugated to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual-functionality allows this compound to bring target kinases into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This novel mechanism of action makes this compound a valuable tool for studying kinase biology and a potential therapeutic agent for diseases driven by kinase hyperactivation, such as cancer.[4][5]
These application notes provide a comprehensive guide for assessing the effects of this compound on cell viability, including detailed protocols for common viability assays and a summary of its impact on various cancer cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by inducing the degradation of multiple kinases, thereby inhibiting critical signaling pathways involved in cell cycle progression, proliferation, and survival. The targeted kinases include Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[6][7] The degradation of these kinases is dependent on the presence of Cereblon (CRBN), an E3 ubiquitin ligase.[6][8]
Caption: this compound forms a ternary complex with CRBN and a target kinase, leading to ubiquitination and proteasomal degradation of the kinase, ultimately inhibiting downstream signaling and reducing cell viability.
Experimental Workflow for Assessing Cell Viability
A typical workflow for evaluating the effect of this compound on cell viability involves several key steps, from cell culture preparation to data analysis. The choice of cell viability assay will depend on the specific research question and the expected mechanism of cell death.
Caption: A generalized workflow for assessing cell viability following treatment with this compound, from initial cell culture to final data analysis.
Data Presentation: Summary of this compound Activity
The following tables summarize the reported effects of this compound on various cancer cell lines. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (nM) | Notes |
| MOLM-14 (WT) | Acute Myeloid Leukemia | Cell Proliferation Assay | 2 days | ~10-100 | Potent inhibition of survival.[6] |
| MOLM-14 (CRBN-/-) | Acute Myeloid Leukemia | Cell Proliferation Assay | 2 days | >1000 | Demonstrates CRBN-dependent activity.[6] |
| MOLT-4 (WT) | T-cell Acute Lymphoblastic Leukemia | Cell Proliferation Assay | 2 days | ~10-100 | Potent inhibition of survival.[6] |
| MOLT-4 (CRBN-/-) | T-cell Acute Lymphoblastic Leukemia | Cell Proliferation Assay | 2 days | >1000 | Demonstrates CRBN-dependent activity.[6] |
Table 2: Kinase Degradation Profile of this compound
| Cell Line | Treatment | Degraded Kinases (≥50% degradation) |
| MOLM-14 | 100 nM for 4 hours | BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine members of the CDK family.[7] |
| MOLT-4 | 100 nM for 4 hours | BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine members of the CDK family.[7] |
| Human Platelets | 200-500 nM for 4 hours | BTK, TEC, FAK, PYK2, FER.[9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[6]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
24-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound and a vehicle control as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) or 7-AAD is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI (or 7-AAD) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate flow cytometry analysis software.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on cell viability. By employing a combination of metabolic, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of the cellular response to this multi-kinase degrader. The provided data tables offer a valuable reference for selecting appropriate cell lines and experimental conditions for further studies into the therapeutic potential of this compound.
References
- 1. TL 12-186 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
troubleshooting unexpected results with TL12-186
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TL12-186, a multi-kinase PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Cereblon-dependent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.[1] It functions by forming a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and a target kinase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[2] this compound has been shown to degrade a range of kinases, including Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[1][3]
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C for up to one year or -80°C for up to two years, sealed and protected from moisture and light.[1] Stock solutions are typically prepared in DMSO.[4] Once dissolved, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q3: What are the known off-target effects of this compound?
A3: As a multi-kinase degrader, this compound is designed to target a broad range of kinases.[1][2] A quantitative proteomics study in human platelets identified BTK/TEC, FAK/PYK2, and FER as kinases degraded by this compound.[5] It is important to perform your own assessment of off-target effects in your specific cellular model, for instance, through quantitative mass spectrometry.
Troubleshooting Unexpected Results
Issue 1: No or low degradation of the target kinase.
This is a common issue that can arise from several factors, from experimental setup to cellular context.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation. Be aware of the potential "hook effect" at high concentrations (see Issue 2). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation of your target kinase. |
| Low Expression of Cereblon (CRBN) | Confirm the expression of CRBN in your cell line using Western blot or qPCR. This compound-mediated degradation is CRBN-dependent.[1][2] |
| Low Expression of the Target Kinase | Verify the endogenous expression level of your target kinase. If expression is too low, degradation may be difficult to detect. |
| Poor Cell Permeability | Although this compound has demonstrated cellular activity, permeability can be cell line-dependent. Consider using a cell permeability assay to assess uptake. |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex (Target-TL12-186-CRBN) is crucial for degradation. This can be influenced by the specific target kinase and cellular environment. |
Caption: Comparison of an ideal sigmoidal dose-response curve with a curve exhibiting the hook effect.
Issue 3: Unexpected Off-Target Degradation.
This compound is a multi-kinase degrader, so degradation of kinases other than your primary target is expected. [1][2]However, if you observe unexpected cellular phenotypes, it is crucial to identify the full spectrum of degraded proteins.
-
Quantitative Proteomics: The most comprehensive approach is to perform quantitative mass spectrometry (e.g., TMT or SILAC) to compare the proteome of cells treated with DMSO versus this compound. This will provide an unbiased view of all degraded proteins.
-
Control Experiments:
Data Summary
Kinase Degradation Profile of this compound
| Kinase Family | Reported Degraded Kinases | Reference |
| CDKs | CDK2, CDK9 and other members of the CDK family | [1][2] |
| TEC Kinases | BTK, TEC, ITK | [1][2][5] |
| Other Kinases | FLT3, Aurora Kinase A/B, ULK1, PTK2, PTK2B, FER | [1][2][5] |
In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| CRBN Binding IC50 | 12 nM | AlphaScreen | [1][2] |
| CDK2/cyclin A Inhibition IC50 | 73 nM | Biochemical | [1][2] |
| CDK9/cyclin T1 Inhibition IC50 | 55 nM | Biochemical | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for Target Kinase Degradation
This protocol provides a general framework for assessing the degradation of a target kinase following treatment with this compound. Optimization of antibody concentrations and incubation times may be necessary for specific targets.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for the desired incubation time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: Quantitative Proteomics Sample Preparation
This protocol outlines the basic steps for preparing cell lysates for quantitative mass spectrometry analysis to determine the off-target degradation profile of this compound.
-
Cell Culture and Treatment:
-
Culture cells in SILAC media if using this labeling method.
-
Treat cells with the desired concentration of this compound or DMSO control for the determined optimal time.
-
Harvest and wash cells with ice-cold PBS.
-
-
Lysis and Protein Extraction:
-
Lyse cells in a urea-based lysis buffer (e.g., 8M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Quantify protein concentration.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Labeling (if applicable):
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
If using TMT labeling, label the peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Fractionation and Mass Spectrometry:
-
Fractionate the peptide mixture using high-pH reversed-phase chromatography.
-
Analyze the fractions by LC-MS/MS.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to the control.
-
Signaling Pathway Diagram
Simplified this compound Mechanism of Action
Caption: The mechanism of this compound-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of TL12-186
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TL12-186, a multi-kinase PROTAC® (Proteolysis Targeting Chimera) degrader. The focus of this guide is to anticipate and address potential issues related to off-target effects, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical probe designed as a pan-kinase PROTAC degrader.[1] It functions as a hetero-bifunctional molecule: one end incorporates a promiscuous kinase inhibitor that can bind to the ATP-binding site of a wide range of kinases, while the other end features a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By simultaneously binding a target kinase and CRBN, this compound forms a ternary complex, which leads to the ubiquitination of the kinase and its subsequent degradation by the proteasome.[3]
Q2: What are the known on-target kinases degraded by this compound?
A2: this compound was designed to be a broad-spectrum or "pan-kinase" degrader to explore the degradable kinome. Studies have shown that at a concentration of 100 nM in MOLM-14 and MOLT-4 cells, this compound degrades 28 kinases by 50% or more.[1] This includes members of the CDK family (nine in total), BTK, FLT3, AURKA/B, TEC, ULK1, and ITK, among others.[1][2]
Q3: Why is this compound considered a "pan-kinase" degrader and what are the implications for off-target effects?
A3: this compound is termed a "pan-kinase" degrader because its kinase-binding component is highly promiscuous, meaning it can bind to a large number of kinases.[3] A kinase selectivity assay demonstrated that this compound inhibits over 90% of 193 different kinases at a concentration of 1 µM.[1][2] While this property is useful for identifying kinases susceptible to degradation, it inherently means that the distinction between "on-target" and "off-target" is blurred.[4] Any observed cellular phenotype could be the result of degrading a single kinase, or the combined degradation of multiple kinases.
Q4: What are the first steps to determine if an observed phenotype is due to an off-target effect?
A4: A critical first step is to establish a clear dose-response relationship for your observed phenotype and compare it to the dose-response for the degradation of your intended target kinase. A significant discrepancy may suggest an off-target effect. Additionally, using a negative control is crucial. An ideal negative control, such as TL 13-27, is an inactive analog of this compound that does not effectively induce degradation. If the phenotype is not observed with the negative control, it strengthens the evidence for a PROTAC-mediated effect.
Q5: How can I control for off-target effects in my experiments?
A5: Several control experiments are essential.[5] Pre-treatment of cells with an inhibitor of the recruited E3 ligase (e.g., excess pomalidomide or lenalidomide to compete for CRBN binding) or a proteasome inhibitor (e.g., MG-132) should rescue the degradation of the target protein and any associated phenotype.[5] This confirms the phenotype is dependent on a CRBN-proteasome degradation mechanism. Furthermore, using a structurally unrelated degrader for the same target kinase can help confirm that the phenotype is due to the degradation of the intended target and not an off-target of this compound.[5]
Troubleshooting Guides
Issue 1: The observed cellular phenotype is inconsistent with the known function of the intended target kinase.
| Possible Cause | Troubleshooting Steps |
| Off-Target Degradation | 1. Perform global proteomics (mass spectrometry) to identify all proteins degraded by this compound at your effective concentration.[6] 2. Use siRNA or CRISPR to knock down the suspected off-target protein(s) and see if the phenotype is replicated. 3. Use a more selective degrader for your primary target, if available, to see if the phenotype persists. |
| Off-Target Inhibition (Non-Degradation) | 1. this compound can inhibit kinases without necessarily degrading them.[2] Perform a kinome-wide activity screen to identify inhibited kinases. 2. Use a highly selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect. |
| Downstream Effects of On-Target Degradation | 1. The phenotype may be a previously unknown downstream consequence of degrading your target. 2. Conduct pathway analysis (e.g., phospho-proteomics, RNA-seq) to map the signaling changes downstream of your target's degradation. |
Issue 2: High cellular toxicity is observed at concentrations required for target degradation.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. The intended target kinase is essential for cell viability. 2. Use siRNA or CRISPR to knock down the target kinase. If this replicates the toxicity, it is likely an on-target effect. |
| Off-Target Toxicity | 1. Degradation of an essential off-target protein. 2. Perform a dose-response curve for toxicity and compare it to the degradation profile of your target and other identified off-targets. 3. Use a cell line that does not express the intended target. If toxicity persists, it is definitively due to off-target effects. |
| Compound-Specific Effects | 1. The chemical scaffold of this compound itself may have toxic properties independent of protein degradation. 2. Use an inactive control like TL 13-27. If the control compound is also toxic, the toxicity is not related to the degradation mechanism. |
Issue 3: The dose-response curve is bell-shaped (the "hook effect").
| Possible Cause | Troubleshooting Steps |
| Formation of Binary Complexes | 1. At high concentrations, PROTACs can form separate binary complexes (this compound with the kinase, and this compound with CRBN) which do not lead to degradation, outcompeting the formation of the productive ternary complex.[7] 2. This is a known phenomenon for PROTACs. The optimal concentration for degradation is the peak of the bell curve. For subsequent experiments, use concentrations at or below this Dmax value. 3. Confirm ternary complex formation using a biophysical assay (e.g., NanoBRET™) to show that the complex formation decreases at higher concentrations.[7] |
Data Summary
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C44H51ClN10O9S | |
| Molecular Weight | 931.46 g/mol | |
| CAS Number | 2250025-88-6 | |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: IC50 / Binding Affinity Values for this compound
| Target | Assay | IC50 Value | Source |
| CRBN | AlphaScreen Engagement Assay | 12 nM | [2] |
| CDK2/cyclin A | Kinase Inhibition Assay | 73 nM | [2] |
| CDK9/cyclin T1 | Kinase Inhibition Assay | 55 nM | [2] |
Table 3: Known Kinases Significantly Degraded by this compound
| Kinase Family | Specific Kinases Degraded (≥50% at 100 nM) | Source |
| CDK | Nine members of the CDK family | [1] |
| TEC Family | BTK, TEC, ITK | [1][2] |
| FLT | FLT3 | [1][2] |
| Aurora | AURKA, AURKB | [1] |
| Other | PTK2, PTK2B, ULK1 | [1] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Target Degradation
This protocol is a standard method to quantify the reduction in protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO) and a negative control compound if available.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your target kinase overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
-
Protocol 2: Global Proteomics for Unbiased Off-Target Identification
This mass spectrometry-based approach provides a global, unbiased view of protein degradation.[6]
-
Sample Preparation:
-
Treat multiple biological replicates of your cell line with this compound at a concentration that yields the desired phenotype and a vehicle control for the optimal time determined previously (shorter time points, e.g., <6 hours, are often preferred to focus on direct targets).[5]
-
Harvest and lyse cells as described for Western blotting.
-
-
Protein Digestion:
-
Take a normalized amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
TMT Labeling (Optional but Recommended for Quantification):
-
Label the peptide digests from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly and consistently down-regulated in the this compound-treated samples compared to the vehicle control. These are your potential on- and off-targets.
-
Protocol 3: NanoBRET™ Assay for Cellular Target Engagement and Ternary Complex Formation
This live-cell assay can confirm that this compound engages its target and CRBN simultaneously inside the cell.[8]
-
Cell Line Engineering:
-
Generate a cell line that expresses the target kinase fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®. This can be done via CRISPR/Cas9-mediated knock-in or transient transfection.
-
-
Assay Preparation:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the CRBN-HaloTag® fusion protein.
-
-
Compound Treatment and Reading:
-
Add the NanoLuc® substrate (furimazine) to the wells.
-
Add a range of this compound concentrations.
-
Immediately measure luminescence and the filtered BRET signal at 618 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (luminescence).
-
An increase in the BRET signal upon addition of this compound indicates the formation of a ternary complex, as the NanoLuc® and HaloTag® are brought into close proximity. Plot the BRET ratio against the this compound concentration to generate a dose-response curve for complex formation.
-
Mandatory Visualizations
Caption: Mechanism of action for the PROTAC degrader this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected phenotypes.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
dealing with poor solubility of TL12-186 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling TL12-186, a potent multi-kinase PROTAC degrader, with a focus on addressing its poor aqueous solubility for successful in vitro and cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a promiscuous kinase inhibitor that binds to the ATP site of a wide range of kinases.[3][4] By bringing a target kinase and CRBN into close proximity, this compound induces the ubiquitination of the kinase, marking it for degradation by the proteasome.[5][6] This leads to the removal of the target kinase from the cell. This compound has been shown to degrade numerous kinases, including CDKs, BTK, FLT3, and Aurora kinases.[1][3]
Q2: Why does this compound precipitate in my aqueous-based experimental setup?
A2: this compound is a large, complex molecule with high hydrophobicity, which results in poor aqueous solubility.[7] Like many PROTACs, its molecular weight and structural characteristics are beyond Lipinski's "rule of five," contributing to its limited solubility in aqueous solutions such as cell culture media and buffers.[6][7] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous medium, the compound can "crash out" of solution, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO for my cell-based assays?
A3: The final concentration of Dimethyl Sulfoxide (DMSO) in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cancer cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, with ≤ 0.1% (v/v) being ideal.[3][8] However, sensitivity to DMSO can be cell line-specific.[8][9] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to aqueous media. | The concentration of this compound exceeds its solubility limit in the final solution. The final DMSO concentration may be too low to maintain solubility. | - Decrease the final concentration of this compound. - Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. - Perform serial dilutions of the stock solution in the culture medium.[10] - Pre-warm the culture medium to 37°C before adding the compound. |
| The solution is cloudy or a precipitate forms over time in the incubator. | The compound has limited stability in the aqueous medium at 37°C. This compound may be interacting with components in the cell culture medium, such as salts or proteins. | - Reduce the incubation time if experimentally feasible. - Assess the solubility of this compound in your specific cell culture medium over time by preparing a solution and observing it under the same incubation conditions without cells. - Consider using a co-solvent system or a solubility-enhancing excipient like cyclodextrin (see protocols below). |
| Inconsistent or non-reproducible experimental results. | Micro-precipitation of this compound, not visible to the naked eye, may be occurring, leading to inaccurate dosing. The actual concentration of soluble, active compound is lower than intended. | - Visually inspect the media in the wells under a microscope for any signs of precipitate. - Implement the solubilization protocols outlined below to ensure a homogenous solution. - After preparing the final dilution, gently vortex or invert the tube to ensure thorough mixing before adding to the cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound is approximately 931.46 g/mol ).[2][11]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media (Standard Method)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL). For a 1:1000 dilution, this would be 1 µL of 10 mM stock into 1 mL of media.
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: Solubilization of this compound using a Co-solvent System
For challenging situations where precipitation persists, a co-solvent system can improve solubility.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile Pluronic® F-127 (10% w/v in sterile water)
-
Sterile conical tubes
Procedure:
-
Prepare an intermediate stock solution of this compound by diluting the 10 mM DMSO stock 1:10 in 10% Pluronic® F-127 to get a 1 mM solution.
-
Vortex thoroughly.
-
Further dilute this intermediate stock into your pre-warmed cell culture media to achieve the final desired concentration.
-
Ensure the final concentration of Pluronic® F-127 is below its cytotoxic level for your cell line (typically well below 0.1%). Always run a vehicle control with the same final concentration of DMSO and Pluronic® F-127.
Protocol 4: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[12]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer or medium.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.
-
Sterile filter the supernatant through a 0.22 µm filter.
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
This stock solution can then be diluted into your cell culture medium for experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 93.15 | 100 | [11] |
| Water | Insoluble | Insoluble | - |
| Ethanol | Insoluble | Insoluble | - |
Table 2: Recommended Final DMSO Concentrations for Common Cancer Cell Lines
| Cell Line | Generally Tolerated DMSO Concentration (v/v) | Ideal DMSO Concentration (v/v) | Reference |
| MOLM-14 | ≤ 0.5% | ≤ 0.1% | [9] |
| MOLT-4 | ≤ 0.5% | ≤ 0.1% | [9] |
| HEK293 | ≤ 1% | ≤ 0.2% | [5] |
| MCF-7 | ≤ 0.5% | ≤ 0.1% | [8][9] |
| MDA-MB-231 | ≤ 1% | ≤ 0.2% | [8][9] |
| HepG2 | ≤ 0.6% | ≤ 0.15% | [9] |
Note: These values are for guidance only. It is crucial to determine the DMSO tolerance for your specific cell line and experimental conditions.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Caption: The Ubiquitin-Proteasome System (UPS) hijacked by PROTACs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Western Blot Results After TL12-186 Treatment
Welcome to the technical support center for TL12-186, a multi-kinase PROTAC degrader. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting Western blot results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad range of kinases. It is composed of a promiscuous kinase inhibitor linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] this compound functions by forming a ternary complex between the target kinase and the CRBN E3 ligase, leading to the ubiquitination of the kinase and its subsequent degradation by the proteasome.[3]
Q2: Which kinases are targeted by this compound?
A2: this compound is a multi-kinase degrader. In various cell lines, it has been shown to degrade a number of kinases, including but not limited to:
Q3: I treated my cells with this compound, but my Western blot shows no degradation of the target protein. What could be the reason?
A3: Several factors could contribute to the lack of observed degradation:
-
Cell Line Specificity: The efficiency of degradation can vary between cell lines due to differences in the expression levels of CRBN and other components of the ubiquitin-proteasome system.
-
Incorrect Concentration or Treatment Time: Ensure you are using the optimal concentration and duration of this compound treatment for your specific cell line and target. A dose-response and time-course experiment is highly recommended. Typical concentrations range from 10 nM to 10 µM, and treatment times can vary from 4 to 24 hours.[4]
-
Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the protein of interest. Validate your antibody using positive and negative controls.[6]
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that are non-productive for degradation, leading to a decrease in degradation efficiency. This is known as the "hook effect."[3] Consider testing a wider range of concentrations, including lower ones.
-
Low Target Expression: If the target protein is expressed at very low levels, detecting a decrease in its signal can be challenging.
Q4: My Western blot shows a band at a lower molecular weight after this compound treatment. What does this signify?
A4: A lower molecular weight band could indicate a few possibilities:
-
Protein Cleavage: The target protein might be cleaved by cellular proteases, such as caspases, which can be activated during apoptosis. This compound, by degrading key survival kinases, can induce apoptosis.[7] To investigate this, you can co-treat your cells with a pan-caspase inhibitor.
-
Degradation Product: In some cases, partially ubiquitinated or fragmented protein degradation products might be detected.
-
Splice Variants: The antibody might be detecting a different splice variant of the protein.
Q5: How can I confirm that the observed protein degradation is proteasome-dependent?
A5: To confirm that the degradation is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treating the cells with a proteasome inhibitor before adding this compound should "rescue" the degradation of the target protein, meaning the protein levels should be restored compared to treatment with this compound alone.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA instead of milk).[4][8] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[4] | |
| Inadequate washing | Increase the number and/or duration of wash steps. Add a mild detergent like Tween 20 to the wash buffer.[4] | |
| Weak or No Signal | Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[1] |
| Low antibody concentration | Increase the concentration of the primary and/or secondary antibody.[4] | |
| Antibody inactivity | Ensure antibodies have been stored correctly and are not expired. | |
| Low abundance of target protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific, affinity-purified primary antibody. Run appropriate controls, such as knockout/knockdown cell lysates, if available.[6] |
| Secondary antibody non-specificity | Ensure the secondary antibody is specific to the species of the primary antibody. | |
| Protein degradation during sample prep | Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[9] | |
| "Smiling" or Distorted Bands | Uneven heat distribution during electrophoresis | Run the gel at a lower voltage or in a cold room to minimize heat generation.[10] |
| Issues with gel polymerization | Ensure the gel is properly prepared and has polymerized completely before running. |
Experimental Protocols
Protocol 1: Western Blotting for this compound-Mediated Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Protocol 2: Proteasome Inhibitor Co-treatment
-
Follow the cell seeding protocol as described above.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[11]
-
Add this compound at the desired concentration to the media already containing the proteasome inhibitor.
-
Include the following controls: Vehicle only, this compound only, and MG132 only.
-
Incubate for the desired treatment time.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot troubleshooting workflow.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended controls for western blot | Abcam [abcam.com]
- 7. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. LabXchange [labxchange.org]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
why is TL12-186 not degrading my target protein?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TL12-186 who are experiencing a lack of target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader.[1][2] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker.[3] One end binds to a target protein (in this case, a wide range of kinases), and the other end binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This binding brings the target kinase into close proximity with the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[5]
Q2: Which kinases are known to be degraded by this compound?
This compound is a promiscuous kinase degrader.[4] In cell lines such as MOLT-4 and MOLM-14, it has been shown to degrade at least 28 kinases by 50% or more at a concentration of 100 nM.[4] These include, but are not limited to, BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine members of the CDK family.[4][6]
Q3: What is the "hook effect" and how can it affect my experiment?
The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation efficiency decreases.[3] This is because the bifunctional PROTAC molecules can independently bind to either the target protein or the E3 ligase, preventing the formation of the productive ternary complex (E3 ligase-PROTAC-target protein) that is necessary for degradation.[3]
Troubleshooting Guide: Why is my target protein not degrading?
If you are not observing degradation of your target protein with this compound, consider the following potential causes and troubleshooting steps.
Problem 1: Suboptimal this compound Concentration
Possible Cause: The concentration of this compound may be too low to be effective or too high, leading to the "hook effect."
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 nM to 10,000 nM) to determine the optimal concentration for degrading your specific protein of interest.
-
Refer to Published Data: Compare your concentration range with effective concentrations reported in the literature for similar kinases or cell lines. For example, 100 nM has been shown to be effective for degrading 28 kinases in MOLM-14 and MOLT-4 cells.[4]
Problem 2: Cell Line-Specific Issues
Possible Cause: The cellular machinery required for this compound function may be absent or expressed at low levels in your chosen cell line.
Troubleshooting Steps:
-
Verify Cereblon (CRBN) Expression: this compound is CRBN-dependent.[1] Confirm that your cell line expresses sufficient levels of CRBN using techniques like Western blotting or qPCR. If CRBN expression is low, consider using a different cell line.
-
Check Proteasome Activity: Ensure that the ubiquitin-proteasome system in your cells is functional. You can use a proteasome inhibitor (e.g., MG132) as a positive control; treatment with a proteasome inhibitor should lead to the accumulation of ubiquitinated proteins.
-
Consider Cell Permeability: While less common for small molecules, poor cell permeability could be a factor.[3] If suspected, you could try to assess the intracellular concentration of this compound, although this is technically challenging.
Problem 3: Issues with the Target Protein
Possible Cause: The target protein itself may not be susceptible to this compound-mediated degradation in your experimental context.
Troubleshooting Steps:
-
Confirm Target Engagement: While this compound is a promiscuous kinase inhibitor, it's possible it does not bind to your specific target with high enough affinity.[4] If possible, perform a target engagement assay to confirm that this compound is binding to your protein of interest in your cells.
-
Check for Post-Translational Modifications: The accessibility of lysine residues on the target protein for ubiquitination can be influenced by post-translational modifications. The phosphorylation state or other modifications of your target protein in your specific cell line could prevent degradation.
-
Investigate Protein Subcellular Localization: The target protein and the E3 ligase machinery need to be in the same cellular compartment for degradation to occur. Verify the subcellular localization of your target protein and CRBN.
Problem 4: Experimental Design and Execution
Possible Cause: The experimental timeline or methodology may not be optimal for observing degradation.
Troubleshooting Steps:
-
Optimize Treatment Time: Protein degradation is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing maximal degradation of your target. A 4-hour treatment has been shown to be effective for some kinases.[4]
-
Include Proper Controls:
-
Negative Control: Use a vehicle-only control (e.g., DMSO) to account for any solvent effects.
-
Inactive Control: If available, use an inactive analog of this compound that cannot bind to CRBN or the target kinase.
-
Positive Control: If possible, use a known degrader for a different protein that is expressed in your cell line to confirm the competency of your experimental system for targeted protein degradation.
-
-
Verify Reagent Quality: Ensure that your this compound is of high purity (≥98%) and has been stored correctly (at -20°C, protected from light and moisture) to prevent degradation. Prepare fresh stock solutions in a suitable solvent like DMSO.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound CRBN Binding Affinity (IC50) | 12 nM | [1][4] |
| This compound CDK2/cyclin A Inhibition (IC50) | 73 nM | [1] |
| This compound CDK9/cyclin T1 Inhibition (IC50) | 55 nM | [1] |
| Effective Concentration for >90% inhibition of 193 kinases | 1 µM | [1][4] |
| Effective Concentration for >50% degradation of 28 kinases | 100 nM (in MOLM-14 and MOLT-4 cells) | [4] |
| Solubility | Up to 100 mM in DMSO | |
| Storage | -20°C | [4] |
Experimental Protocols
Western Blotting Protocol to Assess Protein Degradation
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat the cells with a range of this compound concentrations (and controls) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for your target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein signal to the loading control signal.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TL 12-186 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Impact of CRBN Expression on TL12-186 Efficacy
Welcome to the technical support center for researchers utilizing the multi-kinase PROTAC degrader, TL12-186. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on the critical role of Cereblon (CRBN) expression in determining the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to eliminate specific proteins from cells.[1][2] It consists of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a promiscuous kinase inhibitor that binds to a wide range of kinases.[3] By simultaneously binding to both CRBN and a target kinase, this compound forms a ternary complex, which leads to the ubiquitination of the kinase and its subsequent degradation by the proteasome.[4][5]
Q2: How critical is the expression level of CRBN for the efficacy of this compound?
CRBN expression is absolutely essential for the activity of this compound. As a CRBN-dependent degrader, its efficacy is directly proportional to the levels of available CRBN protein.[6][7] Studies have shown that this compound is significantly more potent in cells with normal CRBN expression compared to cells where CRBN has been knocked out.[6][7]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound. A primary reason could be low or absent CRBN expression in your cell line.[8][9] Other possibilities include issues with the compound's stability or cell permeability, or the presence of mutations in CRBN that prevent this compound binding. It is also important to consider the "hook effect," where excessively high concentrations of the PROTAC can inhibit the formation of the productive ternary complex.[10][11]
Q4: How can I measure the expression of CRBN in my cells?
CRBN expression can be assessed at both the mRNA and protein levels. For mRNA quantification, quantitative PCR (qPCR) is a standard method. For protein level determination, Western blotting and immunohistochemistry (IHC) are commonly used techniques.[12] It is important to use validated antibodies and protocols to ensure accurate results.
Q5: What are the expected downstream effects of successful this compound-mediated kinase degradation?
As this compound is a multi-kinase degrader, its successful application will lead to a reduction in the protein levels of numerous kinases.[13] This can impact various cellular signaling pathways, potentially leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest, depending on the specific kinases degraded and the cellular context.
Troubleshooting Guides
Issue 1: Sub-optimal or No Degradation of Target Kinases
| Possible Cause | Troubleshooting Steps |
| Low or No CRBN Expression | 1. Verify CRBN Expression: Use Western blot or IHC to confirm CRBN protein levels in your cell line.[12] 2. Select Appropriate Cell Line: If CRBN levels are low, consider using a different cell line known to have higher endogenous CRBN expression. 3. Exogenous CRBN Expression: In CRBN-negative or low-expressing cells, transiently or stably transfect a vector expressing wild-type CRBN to rescue the degradation activity. |
| "Hook Effect" | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[11] 2. Lower the Concentration: If you observe decreased degradation at higher concentrations, reduce the working concentration of this compound to a range where maximal degradation is observed. |
| Compound Instability or Poor Cell Permeability | 1. Check Compound Quality: Ensure the purity and integrity of your this compound stock. 2. Optimize Treatment Conditions: Vary the incubation time to determine the kinetics of degradation for your target kinase.[14] 3. Assess Permeability: If possible, perform a permeability assay to confirm the compound is entering the cells.[11] |
| CRBN Mutations | 1. Sequence CRBN Gene: If you suspect mutations, sequence the CRBN gene in your cell line to identify any alterations in the binding site for this compound. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable CRBN Expression | 1. Consistent Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media conditions, as these can influence protein expression. 2. Monitor CRBN Levels: Periodically check CRBN expression levels via Western blot to ensure consistency across experiments. |
| Assay Variability | 1. Standardize Protocols: Strictly adhere to standardized protocols for cell treatment, lysis, and downstream analysis (e.g., Western blotting). 2. Include Proper Controls: Always include positive and negative controls in your experiments. For this compound, a negative control could be a compound that binds the kinase but not CRBN. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound efficacy and its interaction with CRBN.
Table 1: this compound Binding Affinity and Kinase Inhibition
| Parameter | Value | Assay | Reference |
| CRBN Binding IC50 | 12 nM | AlphaScreen | [6][7][13] |
| CDK2/cyclin A Inhibition IC50 | 73 nM | Biochemical Assay | [6][7] |
| CDK9/cyclin T1 Inhibition IC50 | 55 nM | Biochemical Assay | [6][7] |
Table 2: CRBN-Dependent Efficacy of this compound
| Cell Line Genotype | Relative Potency (Inhibition of Survival) | Reference |
| Wild-Type (WT) CRBN | 1 | [6][7] |
| CRBN Knockout (CRBN-/-) | 13 to 15-fold less potent than WT | [6][7] |
Table 3: Kinase Degradation Profile of this compound
| Kinase Target | Degradation | Cell Lines | Treatment Conditions | Reference |
| BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine CDK family members | >50% degradation | MOLM-14, MOLT-4 | 100 nM for 4 hours | [13] |
Experimental Protocols
Western Blotting for CRBN Expression
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
-
Assay Measurement:
-
For MTT assays, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.[17]
-
For CellTiter-Glo® assays, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for this compound efficacy assessment.
Caption: Troubleshooting flowchart for this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Degrader [proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 11. benchchem.com [benchchem.com]
- 12. Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Cell Signaling Technology [cellsignal.com]
- 14. youtube.com [youtube.com]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Cell viability assays | Abcam [abcam.com]
cell line specific responses to TL12-186 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing TL12-186, a multi-kinase PROTAC® (Proteolysis Targeting Chimera) degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-kinase PROTAC that induces the degradation of a range of kinases within the cell.[1][2] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to a target kinase, and the other end binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This simultaneous binding forms a ternary complex, which leads to the ubiquitination of the target kinase and its subsequent degradation by the proteasome.[4]
Q2: Which kinases are targeted by this compound?
A2: this compound is a promiscuous kinase degrader, meaning it targets multiple kinases. In human MOLM-14 and MOLT-4 cells, this compound has been shown to degrade at least 28 different kinases by 50% or more at a concentration of 100 nM.[3] Key targets include Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), Aurora Kinase A/B, members of the Cyclin-Dependent Kinase (CDK) family (including CDK2 and CDK9), TEC, ULK1, and ITK.[3][5]
Q3: Is the activity of this compound dependent on the cell line used?
A3: Yes, the cellular response to this compound is highly cell-line specific. This specificity is influenced by several factors, including the expression levels of the target kinases and the E3 ligase CRBN.[5][6] For degradation to occur, the cell line must express sufficient levels of CRBN.[3] Additionally, the specific kinome of the cell line will determine which targets are available for degradation.
Q4: How do I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For a 5 mM stock solution, you can reconstitute 5 mg of the powder in 1.07 mL of DMSO.[3] It is recommended to store the lyophilized compound at -20°C, desiccated, where it is stable for up to 24 months. Once in solution, store at -20°C and use within 3 months. To avoid loss of potency, it is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[3]
Q5: Is there a negative control for this compound?
A5: Yes, a negative control compound, TL13-27, is available. This compound is structurally similar to this compound but has a modification that significantly reduces its binding to CRBN.[6] This makes it a useful tool to confirm that the observed effects of this compound are indeed due to CRBN-mediated protein degradation.
Troubleshooting Guides
Problem 1: No or weak degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient expression of CRBN E3 ligase in the cell line. | Verify the expression of CRBN in your cell line of interest by Western Blot or qPCR. If CRBN expression is low or absent, select a different cell line with known CRBN expression.[1] |
| The target kinase is not expressed in the cell line. | Confirm the expression of your target kinase in the selected cell line using Western Blot or other protein detection methods. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation.[5] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, and 24 hours) at an optimal concentration to identify the time point of maximum degradation. |
| The "Hook Effect". | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex is inhibited, leading to reduced degradation.[5] Ensure your dose-response curve extends to lower concentrations to rule this out. |
| Cell cycle-dependent target expression/degradation. | For some targets, such as CDK2, degradation by this compound can be cell cycle-dependent.[7] Consider synchronizing your cells to a specific cell cycle phase to see if this enhances degradation. |
Problem 2: High levels of cell death are observed, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target effects or compound toxicity. | Reduce the incubation time with this compound. Assess cell viability at earlier time points to see if target degradation occurs before the onset of widespread cell death. Use the negative control (TL13-27) to distinguish between degradation-dependent and independent toxicity. |
| The cell line is highly sensitive to the degradation of a specific kinase. | If the cell death is a result of on-target degradation of a critical survival kinase, this may be an expected outcome. Consider using a lower concentration of this compound or a shorter treatment duration. |
Quantitative Data: Cell Line Specific Responses
The following table summarizes the known responses of different cell lines to this compound treatment.
| Cell Line | Cancer Type | Key Degraded Kinases | Effect | Reference |
| MOLM-14 | Acute Myeloid Leukemia | BTK, FLT3, AURKA/B, CDKs, PTK2, TEC, ULK1 | Potent inhibition of survival (CRBN-dependent) | [3][6] |
| MOLT-4 | Acute Lymphoblastic Leukemia | BTK, FLT3, AURKA/B, CDKs, PTK2B, TEC, ULK1, ITK | Potent inhibition of survival (CRBN-dependent) | [3] |
| Human Platelets | N/A | BTK, TEC, FAK, PYK2, FER | Potent degradation of BTK | [8] |
Note: This table is not exhaustive and represents currently published data. The effects of this compound may vary in other cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Target Degradation
This protocol is for assessing the degradation of target kinases following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete growth medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies against target kinases (e.g., BTK, FLT3, AURKA) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the indicated time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. TL 12-186 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. biorxiv.org [biorxiv.org]
addressing cellular toxicity issues with TL12-186
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cellular toxicity and other experimental issues encountered when working with the multi-kinase PROTAC degrader, TL12-186.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a hetero-bifunctional molecule that simultaneously binds to a target protein (in this case, multiple kinases) and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This proximity induces the ubiquitination of the target kinase, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional kinase inhibitors that only block the kinase's activity.
Q2: What are the primary cellular targets of this compound?
A2: this compound is a pan-kinase degrader. At a concentration of 1 µM, it has been shown to inhibit over 190 kinases by more than 90%[2][3][4]. In cellular assays (100 nM for 4 hours in MOLM-14 and MOLT-4 cells), it has been demonstrated to degrade at least 28 kinases by 50% or more. Notable targets include Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinases (e.g., CDK2, CDK9), FLT3, and Aurora kinases A and B[3].
Q3: Is this compound toxic to all cell lines?
A3: The anti-proliferative effects of this compound are dependent on the presence of its E3 ligase counterpart, Cereblon (CRBN). Cell lines that are CRBN-negative (CRBN-/-) are significantly less sensitive to this compound, exhibiting 13 to 15-fold weaker inhibition of survival compared to wild-type (WT) cells[2][4]. Therefore, its "toxicity" or anti-proliferative effect is largely mechanism-dependent.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO, with a maximum concentration of 100 mM[1]. For storage, the lyophilized product should be stored at -20°C and is stable for up to 24 months. Once in solution, it should be stored at -20°C and used within 3 months. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles[3]. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day[2].
Troubleshooting Guide
Issue 1: High levels of unexpected cell death or cytotoxicity.
-
Possible Cause 1: Off-target effects.
-
Explanation: As a pan-kinase degrader, this compound can cause the degradation of numerous kinases, some of which may be essential for cell survival in your specific cell model[5]. This broad activity can lead to significant cellular stress and apoptosis or necrosis[6].
-
Troubleshooting Steps:
-
Titrate the concentration: Perform a dose-response curve to determine the lowest effective concentration that degrades your target of interest without causing excessive cell death.
-
Time course experiment: Reduce the incubation time. A 4-hour treatment is often sufficient to observe degradation of many kinases[2][4].
-
Use a negative control: The inactive diastereomer, TL13-27, which does not bind to CRBN, can be used to distinguish between CRBN-dependent degradation effects and non-specific toxicity[4].
-
Assess apoptosis/necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death. This can help to understand the underlying mechanism of toxicity.
-
-
-
Possible Cause 2: Solvent toxicity.
-
Explanation: High concentrations of DMSO can be toxic to some cell lines.
-
Troubleshooting Steps:
-
Maintain low DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%.
-
Vehicle control: Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) in your experiments.
-
-
Issue 2: Inconsistent or no degradation of the target kinase.
-
Possible Cause 1: Low or absent Cereblon (CRBN) expression.
-
Explanation: this compound is a CRBN-dependent degrader. If the cell line used has low or no expression of CRBN, the PROTAC will not be effective.
-
Troubleshooting Steps:
-
Verify CRBN expression: Check the expression level of CRBN in your cell line by Western blot or qPCR.
-
Use a CRBN-positive control cell line: Test this compound in a cell line known to express CRBN and show a response (e.g., MOLM-14, MOLT-4)[1].
-
CRBN knockout/knockdown cells as a negative control: If available, use CRBN knockout or knockdown cells to confirm that the degradation is CRBN-dependent[4].
-
-
-
Possible Cause 2: Poor cell permeability.
-
Explanation: PROTAC molecules are larger than traditional small molecule inhibitors and may have reduced cell permeability[4].
-
Troubleshooting Steps:
-
Increase concentration: Carefully increase the concentration of this compound.
-
Increase incubation time: Extend the incubation time, but be mindful of potential increases in cytotoxicity.
-
-
-
Possible Cause 3: Cell cycle-dependent degradation.
-
Explanation: The degradation of some kinases, such as CDK2, by this compound has been shown to be cell cycle-dependent. CDK2 degradation is observed in unsynchronized or G1-arrested cells, but is minimal in S or G2/M phases[7].
-
Troubleshooting Steps:
-
Synchronize cells: If you are studying a cell cycle-regulated kinase, consider synchronizing your cells before treatment to obtain more consistent results.
-
Analyze in different cell cycle phases: Investigate the degradation of your target at different stages of the cell cycle.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| CRBN Binding IC50 | 12 nM | AlphaScreen engagement assay | [2][4] |
| CDK2/cyclin A Inhibition IC50 | 73 nM | Biochemical assay | [2][8] |
| CDK9/cyclin T1 Inhibition IC50 | 55 nM | Biochemical assay | [2][8] |
| Kinase Inhibition | >90% inhibition of 193 kinases | Kinase selectivity assay (at 1 µM) | [2][3][4] |
| Anti-proliferative Potency | 13 to 15-fold more potent in WT vs. CRBN-/- cells | 2-day proliferation assays in MOLM-14 and MOLT-4 cells | [2][4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the diluted this compound, vehicle control (DMSO), and a positive control for cell death to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control to determine the percentage of viable cells.
Protocol 2: Western Blot for Target Degradation
-
Cell Treatment: Plate cells and treat with various concentrations of this compound, a vehicle control, and a negative control (TL13-27) for the desired time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against your target kinase. Also, probe for CRBN to confirm its presence and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of target degradation relative to the loading control and vehicle-treated sample.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of the Multi-Kinase Degrader TL12-186 and Conventional BTK Inhibitors
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. While conventional BTK inhibitors have revolutionized treatment paradigms, novel therapeutic modalities are continuously being explored to overcome resistance and improve efficacy. This guide provides a detailed comparison of TL12-186, a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, with established covalent and non-covalent BTK inhibitors, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Fundamental Distinction
A key differentiator between this compound and other BTK inhibitors lies in their fundamental mechanisms of action. Traditional BTK inhibitors function by occupying the active site of the BTK enzyme, thereby preventing its kinase activity. In contrast, this compound induces the degradation of the entire BTK protein.
This compound: A PROTAC Degrader
This compound is a heterobifunctional molecule that acts as a PROTAC. It comprises a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and another ligand that binds to the kinase domain of multiple kinases, including BTK.[1] This dual binding brings the target kinase in close proximity to the E3 ligase, leading to polyubiquitination of the kinase and its subsequent degradation by the proteasome.[2] This event-driven pharmacology means that a single this compound molecule can catalytically induce the degradation of multiple kinase molecules.
Conventional BTK Inhibitors
Conventional BTK inhibitors can be categorized as either covalent or non-covalent.
-
Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These inhibitors form a permanent, covalent bond with a cysteine residue (C481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[3]
-
Non-covalent Inhibitors (Pirtobrutinib): This class of inhibitors binds reversibly to the BTK active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[4] A key advantage is their ability to inhibit BTK even when the C481 residue is mutated, a common mechanism of resistance to covalent inhibitors.[4][5]
The activation of B-cell receptor (BCR) signaling triggers a cascade that includes the phosphorylation of BTK. Activated BTK then phosphorylates downstream targets like phospholipase C-γ2 (PLCγ2), leading to the activation of transcription factors that promote B-cell proliferation and survival.[6] Conventional BTK inhibitors block this phosphorylation step.
Comparative Data Presentation
The following tables summarize the key characteristics and available efficacy data for this compound and other BTK inhibitors.
Table 1: Comparison of Mechanism and Target Profile
| Feature | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| Mechanism of Action | Protein Degrader (PROTAC) | Covalent Kinase Inhibitor | Covalent Kinase Inhibitor | Covalent Kinase Inhibitor | Non-covalent Kinase Inhibitor |
| Binding to BTK | Reversible (to kinase domain) | Irreversible (covalent bond at C481) | Irreversible (covalent bond at C481) | Irreversible (covalent bond at C481) | Reversible (non-covalent) |
| Primary Target(s) | Multi-kinase degrader (including BTK, FLT3, AURKA/B, TEC, etc.)[1] | BTK | BTK | BTK | BTK |
| Key Resistance Mechanism | Not established; potentially mutations in CRBN or target kinases preventing binding. | BTK C481S mutation, PLCγ2 mutations[7] | BTK C481S mutation, PLCγ2 mutations[7] | BTK C481S mutation, PLCγ2 mutations | Non-C481 BTK mutations (e.g., V416L, T474I, L528W), PLCγ2 mutations[8][9] |
| Development Stage | Preclinical | Clinically Approved | Clinically Approved | Clinically Approved | Clinically Approved |
Table 2: Summary of Preclinical and Clinical Efficacy
| Compound | Indication/Model | Key Efficacy Data |
| This compound | Human Cell Lines (MOLM-14, MOLT-4) | Degrades 28 kinases by ≥50% at 100 nM, including BTK.[10] |
| Kinase Panel | >90% inhibition of 193 kinases at 1 µM.[1] | |
| Ibrutinib | Relapsed/Refractory CLL | Overall Response Rate (ORR): ~86%.[11] |
| Acalabrutinib | Relapsed/Refractory CLL | ORR: ~81-94%.[11] |
| Zanubrutinib | Relapsed/Refractory CLL | ORR: ~85-95%.[11] |
| Pirtobrutinib | CLL (post-covalent BTKi) | ORR: ~70-80%.[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols relevant to the characterization of these compounds.
PROTAC-Mediated Protein Degradation (for this compound)
-
Objective: To determine the ability of a PROTAC to induce the degradation of a target protein.
-
Methodology:
-
Cell Culture: Human cell lines (e.g., MOLM-14) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the PROTAC (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target protein (e.g., BTK) and a loading control (e.g., GAPDH).
-
Detection and Quantification: Membranes are incubated with secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualized. Band intensities are quantified to determine the relative abundance of the target protein.
-
-
Key Readout: A decrease in the level of the target protein in PROTAC-treated cells compared to control cells indicates degradation.
Kinase Inhibition Assay (for all BTK inhibitors)
-
Objective: To measure the potency of a compound in inhibiting the enzymatic activity of a kinase.
-
Methodology:
-
Reagents: Recombinant BTK enzyme, a specific substrate peptide, and ATP are prepared in an assay buffer.
-
Compound Dilution: The inhibitor is serially diluted to create a range of concentrations.
-
Kinase Reaction: The BTK enzyme is incubated with the inhibitor at various concentrations. The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays that detect the product.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated.
-
-
Key Readout: IC50 value, which indicates the potency of the inhibitor.
Conclusion
This compound represents a departure from traditional BTK inhibition, offering a multi-targeted protein degradation approach. Its broad kinase degradation profile suggests potential applications beyond those of specific BTK inhibitors, though this may also present unique challenges in terms of off-target effects. In contrast, the development of BTK inhibitors has progressed from first-generation covalent molecules like ibrutinib to more selective second-generation covalent inhibitors (acalabrutinib, zanubrutinib) and non-covalent inhibitors like pirtobrutinib that can overcome certain resistance mutations.
For researchers and drug developers, the choice between these modalities depends on the specific therapeutic context. While BTK inhibitors have a well-established clinical track record, PROTACs like this compound offer a novel strategy to eliminate target proteins entirely, potentially leading to more profound and durable responses and providing a means to address inhibitor resistance. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential and safety profile of this compound and other kinase degraders in comparison to the established class of BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. patientpower.info [patientpower.info]
- 5. cllsociety.org [cllsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. Efficacy and safety of new-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia/small lymphocytic lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
A Head-to-Head Comparison: The Multi-Kinase Degrader TL12-186 Versus Traditional Kinase Inhibitors in Oncology
In the landscape of cancer therapeutics, the emergence of targeted protein degraders marks a paradigm shift from conventional inhibition strategies. This guide provides a comprehensive comparison of TL12-186, a multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, and traditional kinase inhibitors, offering insights into their distinct mechanisms, efficacy, and the experimental methodologies used for their evaluation.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed, data-driven analysis to inform future research and therapeutic strategies.
Executive Summary
Traditional kinase inhibitors function by competitively binding to the ATP-binding site of kinases, thereby blocking their catalytic activity. This inhibition can be reversible (non-covalent) or irreversible (covalent). While effective, their utility can be limited by the development of resistance, often through mutations in the kinase domain that reduce drug binding.
This compound represents a novel approach that circumvents these limitations. As a PROTAC, it acts as a molecular bridge, bringing a target kinase into proximity with an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This induced proximity leads to the ubiquitination of the kinase and its subsequent degradation by the proteasome. This catalytic mechanism allows for the elimination of the target protein, offering the potential for a more profound and durable response.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and traditional kinase inhibitors lies in their mechanism of action.
-
Traditional Kinase Inhibitors: These molecules occupy the active site of a kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Their efficacy is dependent on sustained occupancy of the active site.
-
This compound (PROTAC): This heterobifunctional molecule possesses two key domains: one that binds to a target kinase and another that recruits the CRBN E3 ligase. By hijacking the cell's own protein disposal machinery, this compound triggers the complete removal of the target kinase.
Quantitative Comparison of Kinase Inhibition and Degradation
The following tables summarize the available quantitative data for this compound and a selection of traditional kinase inhibitors against key cancer-relevant kinases. It is important to note that for this compound, both inhibitory activity (IC50) and degradation efficiency (DC50, the concentration for 50% maximal degradation) are relevant metrics.
Table 1: Activity Profile of this compound
| Target Kinase | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CDK2/cyclin A | 73 | - | - | Cell-free | [1][2] |
| CDK9/cyclin T1 | 55 | - | - | Cell-free | [1][3] |
| FLT3 | 10.3 | < 100 | > 85 | MOLM-14 | [4] |
| Multi-kinase Panel | >90% inhibition of 193 kinases at 1 µM | - | - | Cell-free | [5] |
| Most Degraded Kinase | - | < 100 | > 85 | MOLT-4, MOLM-14 | [4] |
Table 2: Activity Profile of Selected Traditional Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | [6][7] |
| TEC | 78 | [6] | |
| Palbociclib | CDK4 | 9 - 11 | [8] |
| CDK6 | 15 | [8] | |
| Alisertib (MLN8237) | Aurora A | 1.2 | [9][10] |
| Aurora B | 396.5 | [9][10] | |
| Gilteritinib | FLT3 | 0.29 | [1][11] |
| AXL | 0.73 | [1][11] |
Signaling Pathway Analysis
The promiscuous nature of this compound allows it to impact multiple signaling pathways simultaneously, a stark contrast to the more targeted approach of many traditional kinase inhibitors.
Experimental Protocols
The evaluation of kinase inhibitors and degraders involves a series of well-defined experimental protocols to determine their potency and mechanism of action.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of a compound required to inhibit the activity of a purified kinase by 50%.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, kinase assay buffer, test compound (e.g., traditional kinase inhibitor or this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the diluted compound, purified kinase, and substrate.
-
Incubate to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a defined period.
-
Stop the reaction and measure the amount of product (e.g., ADP) or remaining substrate using a suitable detection method.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Protein Degradation Assay (DC50 and Dmax Determination)
This assay quantifies the ability of a PROTAC to induce the degradation of a target protein within a cellular context.
-
Reagents and Materials: Cancer cell line expressing the target kinase, cell culture medium, test PROTAC (e.g., this compound), lysis buffer, primary antibody against the target protein, loading control antibody (e.g., anti-GAPDH or anti-β-actin), and HRP-conjugated secondary antibody.
-
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.
Conclusion and Future Perspectives
This compound and traditional kinase inhibitors represent two distinct and powerful strategies in the fight against cancer. Traditional inhibitors offer a proven and often highly selective approach to blocking kinase activity. However, the emergence of resistance remains a significant clinical challenge.
PROTACs like this compound offer a compelling alternative by inducing the degradation of target kinases. This approach has the potential to overcome resistance mechanisms that rely on kinase mutations that affect inhibitor binding. The multi-targeted nature of this compound could be advantageous in cancers driven by multiple signaling pathways, though it may also present challenges related to off-target effects.
Future research will likely focus on developing more selective PROTACs to minimize toxicity and on understanding the complex interplay of factors that determine a kinase's susceptibility to degradation. The continued exploration of both inhibitory and degradative strategies will undoubtedly lead to more effective and personalized cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACpedia - PROTACS on 29129717 [protacpedia.weizmann.ac.il]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of TL12-186: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on validating the on-target effects of the multi-kinase PROTAC degrader TL12-186 using its inactive analog, TL13-27, as a negative control. This guide provides a comparative analysis, detailed experimental protocols, and visual workflows to ensure robust and reliable experimental outcomes.
Introduction to this compound and the Importance of a Negative Control
This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases.[1][2][3] It functions by simultaneously binding to a target kinase and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[1][2] Given its multi-kinase targeting nature, it is crucial to differentiate its specific, CRBN-mediated effects from any potential off-target activities.
This guide focuses on the use of TL13-27, a structurally related molecule, as a negative control to validate the on-target effects of this compound. TL13-27 shares the same kinase-binding warhead as this compound but possesses a modification in its CRBN-binding moiety that significantly diminishes its affinity for the E3 ligase.[4] This key difference makes TL13-27 an indispensable tool for attributing the observed degradation of target kinases specifically to the PROTAC mechanism of this compound.
Comparative Analysis of this compound and its Negative Control, TL13-27
The on-target activity of this compound is fundamentally linked to its ability to recruit CRBN. The following table summarizes the key comparative data between this compound and its negative control, TL13-27.
| Feature | This compound | TL13-27 (Negative Control) | Rationale for Comparison |
| Mechanism of Action | Multi-kinase PROTAC degrader | Inactive analog of this compound | To confirm that the degradation activity is dependent on the PROTAC mechanism. |
| Cereblon (CRBN) Binding (IC50) | 12 nM[1][4] | 5.5 µM[4] | Demonstrates the critical role of CRBN engagement for this compound's activity. The significantly weaker binding of TL13-27 to CRBN should abolish its degradation-inducing capability. |
| Kinase Inhibition Profile | Broad-spectrum kinase inhibitor | Similar to this compound | Ensures that any observed biological effects not related to protein degradation are comparable between the two compounds, thus isolating the effect of degradation. |
| Effect on Target Protein Levels | Induces degradation of target kinases | Does not induce degradation of target kinases | The primary readout to confirm on-target PROTAC activity. |
Experimental Workflows and Protocols
To rigorously validate the on-target effects of this compound, a series of biochemical and cellular assays should be performed in parallel with its negative control, TL13-27.
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of a Negative Control: A Comparative Guide to TL12-186 and its Inactive Analog, TL13-27
In the rapidly evolving field of targeted protein degradation, the use of well-characterized chemical tools is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of the multi-kinase PROTAC® degrader, TL12-186, and its structurally similar but functionally inactive negative control, TL13-27. Understanding the distinct activities of these compounds is essential for researchers in cell biology, pharmacology, and drug development to accurately interpret experimental outcomes.
This compound is a potent, Cereblon (CRBN)-dependent proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases.[1][2][3] It achieves this by simultaneously binding to a kinase and the E3 ubiquitin ligase Cereblon, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target kinase. In contrast, TL13-27 is designed as an ideal negative control, demonstrating no kinase degradation in vitro.[4] This guide will delve into the comparative data, experimental methodologies, and the underlying mechanism of action that distinguishes these two critical research compounds.
Comparative Analysis of this compound and TL13-27
The key difference between this compound and TL13-27 lies in their ability to recruit Cereblon. TL13-27 was synthesized by replacing the glutarimide moiety of the pomalidomide portion of this compound with a δ-lactam group. This subtle structural modification dramatically reduces its affinity for CRBN, rendering it incapable of inducing the degradation of target kinases.[1]
Quantitative Comparison of Biochemical and Cellular Activity
| Parameter | This compound | TL13-27 | Reference |
| Cereblon (CRBN) Binding IC50 | 12 nM | 5.5 µM | [1] |
| Kinase Degradation in MOLM-14 cells (100 nM, 4h) | Degradation of 28 kinases observed | No significant kinase degradation | [1] |
| Anti-proliferative Activity in WT MOLM-14 cells | Potent inhibition | Minimal effect | [1] |
| Anti-proliferative Activity in CRBN-/- MOLM-14 cells | Reduced potency | Minimal effect | [1] |
Mechanism of Action: A Tale of Two Molecules
The distinct functionalities of this compound and TL13-27 are best understood by visualizing their interaction with the cellular machinery.
Experimental Protocols
To ensure the accurate assessment of this compound's degradation activity and the inert nature of TL13-27, the following experimental protocols are recommended.
Western Blotting for Kinase Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of specific kinases in response to treatment with this compound and TL13-27.
a. Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-14) at a suitable density.
-
Treat cells with DMSO (vehicle), this compound (e.g., 100 nM), and TL13-27 (e.g., 100 nM) for a specified time (e.g., 4 hours).
b. Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target kinase and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
Quantitative Proteomics for Global Kinase Degradation
A multiplexed quantitative proteomic approach provides an unbiased, global view of protein abundance changes following treatment.[1]
a. Sample Preparation:
-
Treat cells (e.g., MOLM-14) in biological replicates with DMSO, this compound (100 nM), and TL13-27 (100 nM) for 4 hours.
-
Lyse cells, reduce, alkylate, and digest proteins into peptides (e.g., with trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed analysis.
b. Mass Spectrometry:
-
Combine labeled peptide samples and analyze by LC-MS/MS.
c. Data Analysis:
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to determine significant changes in protein abundance in this compound-treated cells compared to DMSO and TL13-27 controls.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of kinase degradation on cell survival and proliferation.
a. Cell Plating and Treatment:
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of this compound and TL13-27.
b. Incubation:
-
Incubate cells for a specified period (e.g., 48-72 hours).
c. Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Measure luminescence or absorbance according to the manufacturer's instructions.
d. Data Analysis:
-
Normalize data to vehicle-treated controls and plot dose-response curves to determine IC50 values.
By employing TL13-27 as a negative control in parallel with this compound, researchers can confidently attribute the observed biological effects, such as kinase degradation and subsequent cellular responses, to the specific, CRBN-mediated activity of this compound. This rigorous approach is essential for the validation of on-target effects and the generation of high-quality, interpretable data.
References
comparative analysis of TL12-186 and other PROTAC degraders
A Comparative Analysis of TL12-186 and Other PROTAC Degraders
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparative analysis of the multi-kinase PROTAC degrader, this compound, and other relevant PROTACs, with a focus on those targeting Cyclin-Dependent Kinases (CDKs). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future research and development.
Introduction to this compound
This compound is a heterobifunctional PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of a wide range of kinases.[1][2] It is composed of a promiscuous kinase inhibitor derived from TAE684, linked to the CRBN ligand pomalidomide.[1] This design allows this compound to target multiple kinases, making it a valuable tool for probing the "degradable" kinome and identifying new therapeutic targets.[1]
Comparative Performance of this compound
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of its target protein(s), quantified by the maximal degradation (Dmax) and the concentration required to achieve 50% of the maximal degradation (DC50).
Table 1: Degradation Profile of this compound across the CDK Family
An in-depth kinetic degradation study of this compound was conducted across 16 members of the CDK family, endogenously tagged with HiBiT for live-cell luminescent monitoring.[3][4][5] The results revealed distinct kinetic responses and degradation efficiencies.
| Target Kinase | Dmax (%) | Potency (pDC50) | Functional Class |
| CDK1 | Partial | - | Cell Cycle |
| CDK2 | Partial | - | Cell Cycle |
| CDK3 | >80% | 7.5 | Cell Cycle |
| CDK4 | Partial | - | Cell Cycle |
| CDK5 | >80% | 8.0 | Atypical |
| CDK6 | Partial | - | Cell Cycle |
| CDK7 | >80% | 8.5 | Transcriptional |
| CDK8 | >80% | 8.0 | Transcriptional |
| CDK9 | >80% | 8.5 | Transcriptional |
| CDK10 | >80% | 7.0 | Atypical |
| CDK11 | >80% | 8.0 | Atypical |
| CDK12 | >80% | 8.5 | Transcriptional |
| CDK13 | >80% | 8.5 | Transcriptional |
| CDK14 | >80% | 7.5 | Atypical |
| CDK16 | >80% | 8.0 | Atypical |
| CDK17 | >80% | 7.5 | Atypical |
Data adapted from a study profiling this compound against 16 HiBiT-tagged CDK family members.[3][4][5] Partial degradation for cell cycle-associated CDKs (1, 2, 4, and 6) was observed to be multimodal.[3][4][5]
Table 2: Comparison of this compound with Other CDK-Targeting PROTACs
Direct comparative studies of this compound with other pan-kinase or specific CDK degraders are limited. However, by comparing reported data for other CDK-targeting PROTACs, we can gain insights into their relative potencies.
| PROTAC | Target(s) | E3 Ligase | DC50 | Dmax | Cell Line |
| This compound | Multi-kinase (including CDKs) | CRBN | < 100 nM (for most degraded kinase) | > 85% | MOLT-4, MOLM-14 |
| BSJ-02-162 | CDK4/6 | CRBN | ~50 nM (CDK6) | >90% (CDK6) | Multiple |
| CDK2-PROTAC | CDK2 | Not specified | Not specified | Not specified | Multiple |
| A specific CDK9 degrader | CDK9 | CRBN | 158 nM | Not specified | HCT116 |
Data for BSJ-02-162 and the CDK2-PROTAC are from a study on differential cancer cell cycle impacts.[6] Data for the specific CDK9 degrader is from a study on selective CDK9 degradation.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC degraders.
1. Western Blotting for Protein Degradation
This is the most common method to confirm and quantify protein degradation.
-
Cell Culture and Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, cells are treated with the PROTAC degrader at various concentrations and for different durations.
-
Cell Lysis: After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to the cells. The cells are then scraped and collected, and the lysate is clarified by centrifugation to remove cellular debris.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford assay or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Electrotransfer: An equal amount of protein from each sample is mixed with Laemmli buffer, denatured by heating, and then loaded onto a polyacrylamide gel for separation by size (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to a loading control (e.g., GAPDH or β-actin).
2. Mass Spectrometry-Based Proteomics for Target Profiling
Mass spectrometry allows for an unbiased, global analysis of protein abundance changes following PROTAC treatment.
-
Sample Preparation: Similar to western blotting, cells are treated with the PROTAC degrader. The cells are then lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.
-
Peptide Labeling and Fractionation (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing of different samples. The labeled peptides are then often fractionated by high-pH reversed-phase chromatography to increase the depth of proteome coverage.
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reversed-phase chromatography and then ionized and introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides and measures the masses of the fragments (MS2 scan).
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the peptides and proteins present in each sample and to quantify their relative abundance. The abundance of each protein in the PROTAC-treated samples is compared to the vehicle-treated control to identify proteins that have been degraded.
3. Cell Viability Assays
These assays are used to assess the functional consequences of protein degradation, such as the inhibition of cancer cell proliferation.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates (e.g., 96-well plates) at a specific density and allowed to attach. The cells are then treated with a range of concentrations of the PROTAC degrader.
-
Assay Principle: A variety of cell viability assays are available, most of which rely on measuring a parameter indicative of the number of living cells. Common assays include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
ATP-Based Assays (e.g., CellTiter-Glo): This luminescent assay measures the amount of ATP present, which is proportional to the number of metabolically active cells.
-
Live/Dead Staining: These fluorescence-based assays use dyes that differentially stain live and dead cells based on membrane integrity.
-
-
Data Acquisition and Analysis: After the appropriate incubation period, the assay reagent is added to the wells, and the signal (absorbance, fluorescence, or luminescence) is measured using a plate reader. The results are typically expressed as a percentage of the vehicle-treated control, and the IC50 (the concentration that inhibits cell viability by 50%) is calculated.
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC degrader, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of PROTAC degraders, from initial synthesis to functional characterization.
Simplified CDK Signaling Pathway
Caption: A simplified diagram of the role of CDKs in cell cycle progression and transcription, and the points of intervention for a multi-CDK PROTAC degrader.
References
- 1. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TL 12-186 | Active Degraders: R&D Systems [rndsystems.com]
- 3. CDK Family PROTAC Profiling Reveals Distinct Kinetic Responses and Cell Cycle-Dependent Degradation of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. communities.springernature.com [communities.springernature.com]
A Comparative Guide to the Cross-Reactivity of the Multi-Kinase Degrader TL12-186
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the cross-reactivity profile of TL12-186, a potent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader. By leveraging the cell's own ubiquitin-proteasome system, this compound targets a broad range of kinases for degradation, offering a powerful tool for cancer research and therapeutic development. This document presents quantitative data on its activity in different leukemia cell lines, compares its profile with other multi-kinase inhibitors, and provides detailed experimental protocols for researchers to conduct their own assessments.
Introduction to this compound
This compound is a heterobifunctional molecule that links a promiscuous kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding mechanism allows this compound to recruit CRBN to a multitude of kinases, leading to their ubiquitination and subsequent degradation by the proteasome. This mode of action makes it a valuable tool for studying the effects of kinase depletion and for developing novel anti-cancer therapies.
Quantitative Analysis of this compound-Induced Kinase Degradation
Recent proteomic studies have quantified the degradation of numerous kinases in response to this compound treatment in the human leukemia cell lines MOLM-14 and MOLT-4. The following tables summarize the significant degradation of key kinases after treatment with 100 nM this compound for 4 hours.
Table 1: Kinase Degradation in MOLM-14 Cells
| Kinase Target | Family | Percent Degradation (%) |
| AAK1 | NAK | >50 |
| AURKA | Aurora | >50 |
| AURKB | Aurora | >50 |
| BTK | TEC | >50 |
| CDK12 | CDK | >50 |
| FES | FES | >50 |
| FER | FES | >50 |
| FLT3 | RTK | >50 |
| PTK2 | FAK | >50 |
| PTK2B | FAK | >50 |
| TEC | TEC | >50 |
| ULK1 | ULK | >50 |
Table 2: Kinase Degradation in MOLT-4 Cells
| Kinase Target | Family | Percent Degradation (%) |
| BTK | TEC | >50 |
| CDK4 | CDK | >50 |
| CDK6 | CDK | >50 |
| FLT3 | RTK | >50 |
| ITK | TEC | >50 |
| PTK2 | FAK | >50 |
| TEC | TEC | >50 |
Comparison with Other Multi-Kinase Inhibitors
While this compound acts as a degrader, its kinase-binding moiety shares similarities with multi-kinase inhibitors. Here, we compare its activity profile with two well-characterized cyclin-dependent kinase (CDK) inhibitors, AT7519 and SNS-032, which also exhibit activity against a range of kinases.
Table 3: Comparative Profile of Multi-Kinase Compounds in Leukemia Cell Lines
| Compound | Primary Mechanism | Target Profile | MOLM-14 Activity | MOLT-4 Activity | Negative Control |
| This compound | PROTAC Degrader | Broad-spectrum kinase degrader (including CDKs, BTK, FLT3, Aurora kinases) | High degradation of multiple kinases | High degradation of multiple kinases | TL13-27 (non-binding to CRBN)[1] |
| AT7519 | Kinase Inhibitor | Inhibits CDK1, CDK2, CDK4, CDK5, CDK9 | IC50 ~170 nM (MV4-11, similar line)[2] | IC50 = 310 nM[3] | Not Applicable |
| SNS-032 | Kinase Inhibitor | Inhibits CDK2, CDK7, CDK9 | IC50 ~71.7-402 nM (various AML lines)[1] | IC50 = 173 nM[4] | Not Applicable |
Summary of Comparison:
-
Mechanism of Action: this compound induces the degradation of target kinases, offering a potentially more sustained and profound biological effect compared to the enzymatic inhibition by AT7519 and SNS-032.
-
Target Breadth: this compound demonstrates a broader kinase degradation profile beyond CDKs, encompassing important oncology targets like BTK and FLT3. AT7519 and SNS-032 are more focused on inhibiting members of the CDK family.
-
Cell Line Activity: All three compounds show potent activity in leukemia cell lines. The IC50 values for AT7519 and SNS-032 indicate strong inhibition of proliferation, while the data for this compound highlights its efficiency in degrading multiple kinases at nanomolar concentrations.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Quantitative Proteomics Analysis of PROTAC-Induced Degradation
This protocol outlines the steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to determine the degradation profile of a PROTAC like this compound.
1. Cell Culture and Treatment:
- Culture MOLM-14 or MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells at a density of 0.5 x 10^6 cells/mL.
- Treat cells with 100 nM this compound, a negative control (e.g., 100 nM TL13-27), or DMSO vehicle for 4 hours.
2. Cell Lysis and Protein Extraction:
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).
- Sonicate the lysate to shear DNA and ensure complete lysis.
- Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
3. Protein Digestion and TMT Labeling:
- Determine protein concentration using a BCA assay.
- Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
- Digest proteins with trypsin overnight at 37°C.
- Label the resulting peptides with TMT reagents according to the manufacturer's instructions. Each condition (this compound, negative control, vehicle) should be labeled with a unique TMT tag.
4. Peptide Fractionation and Mass Spectrometry:
- Combine the TMT-labeled peptide samples.
- Fractionate the combined sample using high-pH reversed-phase chromatography to reduce sample complexity.
- Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
- Use a suitable software suite (e.g., Proteome Discoverer) to identify and quantify peptides and proteins.
- Normalize the data based on the total peptide amount in each channel.
- Calculate the relative abundance of each protein in the this compound-treated sample compared to the control samples to determine the percentage of degradation.
Western Blot Analysis of Target Degradation
This protocol provides a method for validating the degradation of specific kinases identified by proteomics.
1. Sample Preparation:
- Treat and lyse cells as described in the proteomics protocol (steps 1 and 2).
- Determine protein concentration of the lysates.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE on a polyacrylamide gel suitable for the molecular weight of the target kinase.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
4. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence imager.
- Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Quantitative proteomics workflow.
Caption: Western blot workflow.
Caption: Key signaling pathways targeted by this compound.
References
- 1. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CRBN-Dependent Degradation of TL12-186: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TL12-186, a CRBN-dependent multi-kinase degrader, with alternative protein degradation strategies. This document outlines the experimental validation of this compound's mechanism of action and presents detailed protocols for key experiments, supported by quantitative data and visualizations to facilitate a deeper understanding of this PROTAC's function.
Introduction to this compound and Targeted Protein Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. PROTACs consist of two key components connected by a linker: a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound specifically employs a promiscuous kinase inhibitor to bind to a wide range of kinases and a pomalidomide moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This targeted degradation approach offers a powerful alternative to traditional kinase inhibition, as it leads to the removal of the entire protein rather than just blocking its active site.
Confirming the CRBN-Dependent Mechanism of this compound
The degradation of kinases by this compound is fundamentally dependent on the presence and function of the CRBN E3 ligase. Several key experiments have validated this mechanism.
Evidence from CRBN Knockout and Negative Control Compound Studies
A pivotal study demonstrated that the pharmacological effect of this compound is significantly more potent in wild-type (WT) cells compared to CRBN knockout (CRBN-/-) cells.[2] This CRBN-dependent effect highlights that the recruitment of this specific E3 ligase is essential for the activity of this compound.
Furthermore, a negative control compound, TL13-27, which possesses a similar kinase-binding profile to this compound but has a significantly reduced affinity for CRBN, showed a diminished capacity to induce protein degradation.[3] This further solidifies the crucial role of CRBN engagement in the mechanism of action of this compound.
Signaling Pathway of this compound-Mediated Degradation
The mechanism of this compound can be visualized as a step-by-step process:
Quantitative Analysis of this compound-Mediated Kinase Degradation
Quantitative proteomics studies have identified a range of kinases that are significantly degraded by this compound in different cancer cell lines. The data below summarizes the degradation of specific kinases in MOLM-14 and MOLT-4 leukemia cell lines after treatment with 100 nM this compound.
| Kinase Target | Cell Line | Fold Change in Abundance | Reference |
| CDK Family | |||
| CDK2 | MOLT-4 | ↓ | [3] |
| CDK4 | MOLT-4 | ↓ | [3] |
| CDK6 | MOLT-4 | ↓ | [3] |
| CDK9 | MOLT-4 | ↓ | [3] |
| CDK12 | MOLM-14, MOLT-4 | ↓ | [3] |
| CDK13 | MOLT-4 | ↓ | [3] |
| CDK17 | MOLT-4 | ↓ | [3] |
| BTK/TEC Family | |||
| BTK | MOLM-14 | ↓ | [3] |
| TEC | MOLM-14 | ↓ | [3] |
| FLT3 | MOLM-14 | ↓ | [3] |
| Aurora Kinases | |||
| AURKA | MOLM-14, MOLT-4 | ↓ | [3] |
| AURKB | MOLM-14, MOLT-4 | ↓ | [3] |
| Other Kinases | |||
| AAK1 | MOLM-14, MOLT-4 | ↓ | [3] |
| BLK | MOLT-4 | ↓ | [3] |
| FES | MOLM-14 | ↓ | [3] |
| FER | MOLM-14 | ↓ | [3] |
| GAK | MOLT-4 | ↓ | [3] |
| ITK | MOLT-4 | ↓ | [3] |
| LCK | MOLT-4 | ↓ | [3] |
| LIMK2 | MOLT-4 | ↓ | [3] |
| MARK2 | MOLT-4 | ↓ | [3] |
| PRKAA1 | MOLT-4 | ↓ | [3] |
| PTK2B | MOLM-14, MOLT-4 | ↓ | [3] |
| ULK1 | MOLM-14, MOLT-4 | ↓ | [3] |
| WEE1 | MOLT-4 | ↓ | [3] |
Comparison with Alternative Kinase Degraders: VHL-Recruiting PROTACs
While this compound effectively utilizes the CRBN E3 ligase, an alternative and widely used strategy involves recruiting the von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of a PROTAC.[4][5][6]
VHL-recruiting PROTACs have been successfully developed to target a range of kinases, including some that overlap with the targets of this compound, such as CDKs, BTK, and FLT3.[5][6][7][8][9] For instance, palbociclib-based PROTACs have been shown to effectively degrade CDK4 and CDK6 by recruiting VHL.[4][8][9] Similarly, VHL-recruiting PROTACs have been developed to target BTK and FLT3.[5][6][7]
The decision to use a CRBN- or VHL-recruiting PROTAC often depends on the specific target protein and the desired therapeutic outcome. Factors such as the cellular localization of the target and the E3 ligase, as well as the potential for off-target effects, are important considerations in the design of effective PROTACs.
Experimental Protocols
To aid researchers in validating the CRBN-dependent degradation of this compound and similar compounds, detailed protocols for key experiments are provided below.
Experimental Workflow for Confirming CRBN-Dependent Degradation
Western Blot Protocol for Validating CRBN Knockout and Target Degradation
This protocol is essential for confirming the absence of CRBN protein in knockout cell lines and for quantifying the degradation of target kinases upon treatment with this compound.
Materials:
-
Wild-type (WT) and CRBN knockout (CRBN-/-) cells
-
This compound and DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-target kinase, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate WT and CRBN-/- cells at an appropriate density. Treat cells with increasing concentrations of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with PBS, and lyse with lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using image analysis software and normalize to the loading control (GAPDH or β-actin).[10][11][12][13]
In-Cell Ubiquitination Assay (NanoBRET™ Protocol)
This assay allows for the real-time measurement of target protein ubiquitination in live cells following PROTAC treatment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-target kinase fusion and HaloTag®-ubiquitin fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound and DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target kinase and HaloTag®-ubiquitin expression vectors. Plate the transfected cells in white 96-well plates.
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
-
PROTAC Treatment and BRET Measurement:
-
Add serial dilutions of this compound or DMSO to the wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals at regular intervals using a BRET-capable luminometer.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ubiquitination.
Conclusion
The experimental evidence strongly supports a CRBN-dependent mechanism for the multi-kinase degrader this compound. The use of CRBN knockout models and inactive control compounds has been instrumental in confirming this dependency. For researchers in the field of targeted protein degradation, the provided protocols and comparative data offer a valuable resource for designing and interpreting experiments aimed at characterizing novel PROTACs. The continued exploration of different E3 ligase recruiters, such as VHL, will undoubtedly expand the therapeutic potential of this exciting modality.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective CDK6 degradation mediated by cereblon, VHL, and novel IAP-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cyagen.com [cyagen.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
A Comparative Analysis of the Degradation Profiles of TL12-186 and Its Analogs
A detailed examination of the structure-activity relationship reveals key determinants of potency and selectivity in this family of multi-kinase PROTAC degraders.
In the rapidly evolving field of targeted protein degradation, the multi-kinase PROTAC degrader TL12-186 has emerged as a valuable tool for inducing the degradation of a wide array of kinases. This guide provides a comprehensive comparison of the degradation profiles of this compound and its analogs, offering insights into the structural modifications that influence their efficacy and selectivity. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of PROTAC degraders.
Introduction to this compound
This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to target kinases for ubiquitination and subsequent proteasomal degradation.[1] It is composed of a promiscuous kinase inhibitor, a linker, and a CRBN-binding ligand (a pomalidomide derivative). This design allows this compound to induce the degradation of numerous kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[1]
Comparative Degradation Profiles
The degradation efficiency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The kinetics of degradation, including the rate and duration of protein loss, are also critical parameters.
While a systematic, head-to-head comparison of a comprehensive library of this compound analogs with detailed degradation data is not yet publicly available in a single study, analysis of existing literature allows for a comparative overview. Key modifications to the this compound scaffold have focused on the linker region, as this component is crucial for optimizing the formation of a productive ternary complex between the target kinase, the PROTAC, and the E3 ligase.
Table 1: Comparative Degradation Data for this compound and Analogs
| Compound | Target Kinase(s) | DC50 (nM) | Dmax (%) | Cell Line(s) | Key Structural Modification | Reference |
| This compound | Multi-kinase (CDKs, BTK, FLT3, etc.) | <100 | >85 | MOLT-4, MOLM-14 | PEG linker | |
| Analog 1 (Hypothetical) | Enhanced CDK selectivity | Data not available | Data not available | Data not available | Modified linker length/composition | Illustrative |
| Analog 2 (Hypothetical) | Improved BTK degradation kinetics | Data not available | Data not available | Data not available | Altered linker attachment point | Illustrative |
Note: The data for analogs in this table is hypothetical and for illustrative purposes to demonstrate how such a comparison would be structured. Specific quantitative data for a systematic series of this compound analogs is not currently available in the public domain.
Signaling Pathways and Mechanism of Action
The degradation induced by this compound and its analogs is initiated by the formation of a ternary complex. The stability and geometry of this complex are critical determinants of the subsequent ubiquitination and degradation efficiency.
Caption: Mechanism of action for this compound and its analogs.
Experimental Protocols
Accurate and reproducible assessment of PROTAC activity is essential for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments used to characterize the degradation profiles of this compound and its analogs.
HiBiT Protein Degradation Assay
This bioluminescence-based assay allows for the real-time, quantitative measurement of protein degradation in live cells.
Experimental Workflow:
Caption: Workflow for the HiBiT protein degradation assay.
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target kinase gene in a suitable cell line.[2][3][4]
-
Cell Culture and Plating: Culture the HiBiT-tagged cells in appropriate media. For the assay, plate the cells in a 96- or 384-well plate at a predetermined density. If using a cell line that does not stably express LgBiT, co-transfect with a LgBiT expression vector.[2][5]
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in assay medium. Add the compounds to the cells and include a vehicle control (e.g., DMSO).
-
Luminescence Measurement: Add the Nano-Glo® HiBiT Lytic Detection System reagent to the wells at various time points (for endpoint assays) or use a live-cell substrate for kinetic measurements. Read the luminescence on a plate reader.[2][5]
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the compound concentration to determine the DC50 and Dmax. For kinetic assays, fit the data to a suitable model to determine the degradation rate.[2][3]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing a direct readout of ternary complex formation.[6][7][8]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ ternary complex formation assay.
Detailed Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target kinase fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate to allow for protein expression.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Compound Treatment: Add this compound or its analogs to the wells at various concentrations.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates ternary complex formation.[7]
Quantitative Mass Spectrometry-Based Proteomics
This method provides an unbiased and global view of protein abundance changes upon treatment with a degrader.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., VCaP) to ~90% confluency in multi-well plates. Treat the cells in triplicate with different concentrations of this compound or its analogs for a specified duration (e.g., 4 hours).[10]
-
Cell Lysis and Protein Digestion: Lyse the cells and perform protein quantification. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap™ Astral™ Mass Spectrometer.[10]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in response to treatment.[10]
Conclusion
The systematic analysis of the degradation profiles of this compound and its analogs is crucial for understanding the structure-activity relationships that govern PROTAC efficacy and selectivity. By employing a suite of robust experimental techniques, researchers can dissect the intricate interplay between the PROTAC, the target protein, and the E3 ligase. This knowledge is instrumental in the rational design of next-generation degraders with improved therapeutic properties. Future studies focusing on a systematic exploration of the chemical space around the this compound scaffold will undoubtedly provide a more complete picture of its degradation potential and pave the way for the development of more potent and selective kinase degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. Ternary Complex Formation [promega.sg]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Disposal of TL12-186: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. While specific disposal instructions for the multi-kinase PROTAC® degrader TL12-186 are not publicly detailed, adherence to general best practices for hazardous chemical waste management is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound and similar research compounds.
Core Principles of Chemical Waste Disposal
The overarching principle for the disposal of laboratory chemicals is to prevent harm to human health and the environment. This is achieved through proper waste segregation, containment, labeling, and transfer to an authorized waste management provider. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures that are in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedures for this compound
-
Waste Identification and Classification:
-
Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab consumables (e.g., pipette tips, weighing boats) that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental dilutions, and contaminated solvents.
-
-
Segregation of Waste Streams:
-
Never mix different types of chemical waste.
-
Solid and liquid waste must be collected in separate, designated containers.
-
Halogenated and non-halogenated solvent waste should be segregated if required by your institution's waste management program. This compound contains chlorine, a halogen, so solutions containing it should be disposed of in a halogenated waste stream.
-
-
Proper Waste Containment:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are in good condition, with no leaks or cracks.
-
Keep waste containers securely closed except when adding waste.
-
Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.
-
-
Accurate Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name of all contents (i.e., "this compound," as well as any solvents).
-
Indicate the approximate concentration or percentage of each component.
-
Include the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a secondary containment area to prevent the spread of spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal and Removal:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.
-
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not available, the following table provides a general guide for the proper containment of different types of chemical waste.
| Waste Type | Primary Constituent(s) | Recommended Container |
| Solid Chemical Waste | Pure this compound, contaminated lab consumables (pipette tips, etc.) | Lined, puncture-resistant container with a secure lid. |
| Liquid Chemical Waste (Halogenated) | This compound dissolved in halogenated solvents (e.g., dichloromethane, chloroform) | Clearly labeled, chemically-resistant carboy or bottle for halogenated waste. |
| Liquid Chemical Waste (Non-Halogenated) | This compound dissolved in non-halogenated solvents (e.g., DMSO, ethanol) | Clearly labeled, chemically-resistant carboy or bottle for non-halogenated waste. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound | Puncture-proof sharps container. |
| Aqueous Waste | Aqueous solutions containing low concentrations of this compound | Labeled carboy for aqueous hazardous waste. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are published, the procedures outlined above are derived from standard laboratory safety protocols for handling potent chemical compounds. Adherence to your institution's established protocols for hazardous waste management is the primary experimental protocol to follow.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling TL12-186
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like TL12-186 is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment and build confidence in handling this multi-kinase PROTAC degrader.
Personal Protective Equipment (PPE) and Engineering Controls
Given that this compound is a potent compound with the potential for significant biological effects at low concentrations, a comprehensive approach to exposure control is critical.[1] The primary routes of exposure are inhalation, ingestion, and skin absorption.[1] Therefore, a combination of engineering controls and personal protective equipment (PPE) is necessary.
Engineering Controls:
-
Containment: All work involving this compound powder should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment Summary:
The following table summarizes the recommended PPE for handling this compound. A hazard assessment should be conducted to determine if additional protection is required for specific procedures.[2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard, such as during bulk handling or dissolution.[2][4] |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination. For prolonged contact, consider heavier-duty gloves with documented resistance to the solvent being used.[2] |
| Body | Lab Coat & Disposable Gown | A buttoned lab coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat. |
| Respiratory | N95 Respirator or Higher | For handling the solid compound, a NIOSH-approved N95 respirator is recommended. For higher-risk activities or where airborne concentrations are unknown, a powered air-purifying respirator (PAPR) may be necessary.[5] |
| Feet | Closed-toe Shoes | Impervious, closed-toe shoes are required in all laboratory areas. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile, capped vials
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance within a ventilated enclosure
Procedure:
-
Preparation: Don all required PPE as outlined in the table above. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing: Tare a sterile, capped vial on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the vial. Avoid generating dust.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. This compound is soluble to 100 mM in DMSO.[6]
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[7][8]
-
Storage: Store the lyophilized powder at -20°C for up to 24 months.[8] Once in solution, store aliquots at -20°C and use within 3 months.[8] For long-term storage of stock solutions, -80°C is recommended.[7]
Disposal Plan
All materials contaminated with this compound are considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[9][10]
Disposal Summary:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated hazardous waste container for solids. Do not dispose of in regular trash. |
| Liquid Waste (unused solutions) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9][10][11] |
| Contaminated PPE (gloves, gowns) | Place in a designated hazardous waste container immediately after use. |
Key Disposal Principles:
-
Segregation: Keep this compound waste separate from non-hazardous waste.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Incineration: Most hazardous pharmaceutical waste is treated by incineration at a permitted facility.[9][11]
Mechanism of Action: this compound as a PROTAC
This compound is a PROteolysis TArgeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins.[12] It consists of a ligand that binds to a target protein (in this case, a promiscuous kinase inhibitor) connected by a linker to a ligand that recruits an E3 ubiquitin ligase (pomalidomide, which binds to Cereblon).[6][8] This induced proximity facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
